Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Description
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Properties
IUPAC Name |
ethyl 4-benzylmorpholine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZLYOLEHIUKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-26-2 | |
| Record name | 2-Morpholinecarboxylic acid, 4-(phenylmethyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Foreword: The Strategic Importance of Morpholine Scaffolds in Modern Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its incorporation into molecular architectures often imparts improved pharmacokinetic profiles to drug candidates. Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride serves as a key building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this valuable intermediate, grounded in established chemical principles and supported by detailed experimental protocols. Our focus extends beyond a mere recitation of steps to elucidate the underlying chemical logic, thereby empowering researchers to adapt and optimize these methods for their specific applications.
I. A Convergent Synthetic Strategy: Pathway Overview
The synthesis of this compound is most effectively approached through a multi-step sequence commencing with readily available starting materials. The chosen pathway emphasizes operational simplicity, high yields, and the formation of a crystalline final product, facilitating purification.
The overall transformation can be dissected into three principal stages:
-
Formation of the Morpholine Ring: Construction of the key heterocyclic scaffold via the synthesis of the nitrile intermediate, 4-benzyl-morpholine-2-carbonitrile.
-
Esterification: Conversion of the nitrile group to the corresponding ethyl ester, yielding Ethyl 4-Benzyl-2-morpholinecarboxylate.
-
Salt Formation: Protonation of the basic morpholine nitrogen to afford the stable and crystalline hydrochloride salt.
This strategic approach is visualized in the workflow diagram below:
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 4-Benzyl-morpholine-2-carbonitrile
The initial and crucial step involves the construction of the N-benzylated morpholine ring bearing a nitrile functionality at the 2-position. This is achieved through a tandem Michael addition and intramolecular cyclization reaction between N-benzylethanolamine and 2-chloroacrylonitrile.
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the secondary amine of N-benzylethanolamine onto the electron-deficient β-carbon of 2-chloroacrylonitrile (a Michael addition). The subsequent intramolecular cyclization is facilitated by a base, which promotes the nucleophilic attack of the hydroxyl group onto the carbon bearing the chlorine atom, displacing the chloride and forming the morpholine ring.
Caption: Key mechanistic steps in the formation of the morpholine ring.
Experimental Protocol:
-
To a stirred solution of N-benzylethanolamine (1 equivalent) in a suitable aprotic solvent such as toluene, add 2-chloroacrylonitrile (1.05 equivalents) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0-5 °C and add a strong base, such as potassium tert-butoxide (1.1 equivalents), portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-benzyl-morpholine-2-carbonitrile, which can be used in the next step without further purification or purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Benzylethanolamine | 151.21 | 15.12 g | 0.10 |
| 2-Chloroacrylonitrile | 87.51 | 9.19 g | 0.105 |
| Potassium tert-butoxide | 112.21 | 12.34 g | 0.11 |
| Toluene | - | 200 mL | - |
Table 1: Representative quantities of reagents for the synthesis of 4-benzyl-morpholine-2-carbonitrile.
Step 2: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate
This step involves the conversion of the nitrile functionality of the intermediate into an ethyl ester. This is typically achieved through acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by in-situ esterification with ethanol.
Causality of Experimental Choices: The use of a strong acid like sulfuric acid serves a dual purpose: it protonates the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water (for hydrolysis) and ethanol (for esterification). Using ethanol as the solvent drives the equilibrium towards the formation of the ethyl ester. The elevated temperature accelerates both the hydrolysis and esterification reactions.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-benzyl-morpholine-2-carbonitrile (1 equivalent) in an excess of absolute ethanol.
-
Carefully and slowly add concentrated sulfuric acid (2.5-3.0 equivalents) to the stirred solution. The addition is exothermic, and the temperature should be controlled.
-
Heat the reaction mixture to reflux and maintain for 48-72 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Carefully neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of potassium carbonate until the pH is approximately 8-9. Be cautious of frothing.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-Benzyl-2-morpholinecarboxylate as an oil.[1] Further purification can be achieved by vacuum distillation or column chromatography.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Benzyl-morpholine-2-carbonitrile | 202.26 | 20.23 g | 0.10 |
| Ethanol | 46.07 | 200 mL | Excess |
| Concentrated Sulfuric Acid | 98.08 | 24.5 g (13.3 mL) | 0.25 |
Table 2: Representative quantities of reagents for the synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate.
Step 3: Formation of this compound
The final step involves the conversion of the free base into its hydrochloride salt. This is a standard procedure for amines, which enhances stability and often induces crystallization, simplifying purification and handling.
Trustworthiness of the Protocol: The formation of a salt with a strong acid like HCl is a robust and reliable method to obtain a stable, solid form of an amine. The use of a non-polar solvent in which the hydrochloride salt is insoluble ensures high recovery of the product.
Experimental Protocol:
-
Dissolve the crude or purified Ethyl 4-Benzyl-2-morpholinecarboxylate (1 equivalent) in a minimal amount of a dry, non-polar solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Alternatively, dry HCl gas can be bubbled through the solution.
-
Stir the resulting suspension in the cold for 30-60 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold, dry diethyl ether to remove any unreacted starting material or impurities.
-
Dry the resulting white solid under vacuum to obtain this compound. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed if further purification is required.[2]
| Reagent/Solvent | Concentration | Quantity |
| Ethyl 4-Benzyl-2-morpholinecarboxylate | - | 24.9 g (0.1 mol) |
| Diethyl Ether (dry) | - | 250 mL |
| 2M HCl in Diethyl Ether | 2 M | ~55 mL (0.11 mol) |
Table 3: Representative quantities for the hydrochloride salt formation.
III. Characterization of the Final Product
Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point for related benzylmorpholine hydrochloride derivatives is in the range of 240-245 °C.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl ester protons (a triplet and a quartet), the benzyl group protons (aromatic signals and a singlet for the benzylic CH₂), and the morpholine ring protons (a series of multiplets).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, the carbons of the ethyl group, and the carbons of the morpholine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the ammonium salt, the C=O stretch of the ester, and C-O and C-N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the free base cation.
IV. Safety and Handling Considerations
It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is worn at all times.
-
N-Benzylethanolamine: May cause skin and eye irritation. Handle with care.
-
2-Chloroacrylonitrile: Highly flammable and toxic. It is a lachrymator and may cause severe skin and eye irritation.[3] Handle with extreme caution in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns upon contact with skin and eyes. Handle with extreme care and add slowly to solutions to dissipate the heat of dilution.
-
Potassium tert-butoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere.
-
Hydrogen Chloride (gas or solution): Highly corrosive and toxic. Causes severe respiratory and skin burns. Handle in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
V. Conclusion
The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By understanding the rationale behind the chosen reagents and reaction conditions, researchers are well-equipped to successfully synthesize this valuable intermediate for their drug discovery and development endeavors. The provided protocols, coupled with the necessary safety precautions, offer a solid foundation for the efficient and safe production of this key chemical building block.
VI. References
-
Google Patents. US7294623B2 - Benzyl morpholine derivatives. (2007).
Sources
Unraveling the Enigma: The Quest for the Mechanism of Action of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
A comprehensive investigation into the existing scientific literature reveals a notable absence of published research detailing the specific mechanism of action for Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. While this compound is available from chemical suppliers and is indexed in chemical databases, there is currently no publicly accessible data from biological or pharmacological studies to definitively characterize its molecular targets or cellular effects.
This technical guide addresses this critical information gap. For researchers, scientists, and drug development professionals investigating this molecule, the current landscape necessitates a foundational approach. The absence of established data means that any investigation into its mechanism of action will be entering uncharted territory. This guide, therefore, will not present a known mechanism but will instead provide a framework for its potential discovery, drawing upon the broader context of the morpholine scaffold in medicinal chemistry and outlining a logical progression of experimental inquiry.
The Morpholine Scaffold: A Privileged Structure in Drug Discovery
The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in approved drugs and clinical candidates stems from its favorable physicochemical properties. The morpholine moiety can improve aqueous solubility, metabolic stability, and oral bioavailability of a parent molecule. Furthermore, its ability to engage in hydrogen bonding and act as a rigid structural linker allows for precise orientation of pharmacophoric elements to interact with biological targets.
Derivatives of the morpholine scaffold have demonstrated a vast array of biological activities, highlighting the chemical space that this compound occupies. This diversity, however, underscores the futility of predicting a specific mechanism based on the scaffold alone. The precise arrangement of substituents dictates the ultimate biological effect.
Table 1: Diverse Bioactivities of Morpholine-Containing Compounds
| Therapeutic Area | Example Compound Class | General Mechanism of Action |
| Oncology | PI3K Inhibitors (e.g., GDC-0941) | Inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, crucial for cell growth and survival. |
| Antidepressants | Norepinephrine Reuptake Inhibitors | Blockade of the norepinephrine transporter (NET), increasing synaptic concentrations of norepinephrine. |
| Antifungals | Azole Antifungals (e.g., Amorolfine) | Inhibition of sterol biosynthesis in fungal cell membranes. |
| Antibacterials | Oxazolidinones (e.g., Linezolid) | Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. |
Devising a Strategy for Mechanistic Elucidation
Given the lack of data, a systematic approach is required to determine the mechanism of action of this compound. The following experimental workflow represents a logical and scientifically rigorous path forward.
Figure 1: A proposed experimental workflow for elucidating the mechanism of action.
Phase 1: Initial Screening and Target Identification
The primary objective of this phase is to generate initial hypotheses regarding the biological activity of the compound.
-
High-Throughput Screening (HTS): This can be approached in two ways:
-
Phenotypic Screening: The compound is tested across a diverse range of cell lines to identify any observable effects, such as cytotoxicity, changes in cell morphology, or inhibition of cell proliferation. This approach is unbiased and can uncover novel mechanisms.
-
Target-Based Screening: The compound is screened against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, or transporters. The structural similarity to some known norepinephrine reuptake inhibitors might suggest prioritizing a screen of monoamine transporters.
-
-
Computational Modeling: In silico methods, such as molecular docking, can be used to predict potential binding partners based on the three-dimensional structure of the compound. This can help to prioritize targets for in vitro screening.
Phase 2: Target Validation and Characterization
Once a potential target or biological effect is identified, the next step is to validate and characterize this interaction.
Experimental Protocol: Radioligand Binding Assay
This protocol is a standard method for determining the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Prepare membranes from cells overexpressing the target receptor.
-
Incubation: Incubate the membranes with a known radiolabeled ligand that binds to the target receptor and varying concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the inhibitory concentration (IC₅₀), which can be used to calculate the binding affinity (Ki).
Experimental Protocol: Enzyme Inhibition Assay
If the target is an enzyme, its inhibition by the compound needs to be quantified.
-
Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and its specific substrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme in the presence of varying concentrations of this compound.
-
Detection: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate.
-
Data Analysis: Determine the initial reaction rates at each inhibitor concentration and plot them to determine the IC₅₀ value and the mode of inhibition (e.g., competitive, non-competitive).
Phase 3: Pathway Analysis and In Vivo Confirmation
With a validated molecular target, the focus shifts to understanding the downstream cellular consequences of this interaction and confirming its relevance in a physiological context.
-
Signaling Pathway Analysis: Techniques such as Western blotting or reporter gene assays can be used to determine how the compound affects the signaling pathways downstream of its target.
-
Animal Models of Disease: If the identified mechanism of action is relevant to a particular disease, the compound's efficacy can be tested in appropriate animal models.
Figure 2: A logical diagram illustrating the cascade from molecular interaction to physiological effect.
Conclusion
The mechanism of action of this compound remains an open question in the scientific community. While the morpholine scaffold is associated with a wide range of biological activities, the specific pharmacological profile of this compound is yet to be determined. The path to elucidating its mechanism will require a systematic and multi-faceted experimental approach, starting with broad screening to identify a biological target, followed by rigorous validation and characterization of its interaction, and culminating in an understanding of its effects on cellular pathways and in vivo. For researchers in the field, this compound represents both a challenge and an opportunity to uncover novel biological activities and potentially develop new therapeutic agents.
References
As there is no specific literature on the mechanism of action of this compound, a conventional reference list cannot be provided. The information presented is based on established principles of drug discovery and medicinal chemistry. For further reading on the methodologies described, please consult standard pharmacology and drug discovery textbooks and journals.
An In-Depth Technical Guide on the Potential Biological Activity of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. While direct experimental data on the biological functions of this specific compound are limited in publicly accessible literature, this document synthesizes information from structurally related morpholine derivatives to infer potential therapeutic applications and guide future research. We will explore its synthesis, physicochemical characteristics, and hypothesize its potential as a cytotoxic agent and a dual reuptake inhibitor for serotonin and norepinephrine based on the activities of analogous compounds. Furthermore, this guide presents detailed experimental protocols for researchers to investigate these potential biological activities in a laboratory setting.
Part 1: The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This six-membered heterocyclic motif, containing both an amine and an ether functional group, is valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of a drug candidate. The nitrogen atom of the morpholine ring is basic and can be protonated at physiological pH, which can be advantageous for receptor binding and formulation. A number of morpholine derivatives have been described as analgesics and local anesthetics.[2]
Part 2: Synthesis and Physicochemical Properties of this compound
The synthesis of Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate, the free base of the target compound, has been described. One method involves the reaction of 4-benzyl-morpholine-2-carbonitrile with ethanol in the presence of concentrated sulfuric acid.[3] The mixture is heated under reflux, and after workup, the product is obtained as an oil.[3] The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.
Synthesis Protocol (based on related compounds): A stirred solution of 4-benzyl-morpholine-2-carbonitrile in ethanol is treated with concentrated sulfuric acid, with the temperature rising due to the exothermic reaction.[3] The mixture is then heated under reflux for an extended period (e.g., 66 hours).[3] After cooling, the solution is concentrated, basified with an aqueous potassium carbonate solution, and the product is extracted with an organic solvent like diethyl ether.[3] The organic phase is dried and evaporated to yield the ethyl ester as an oil.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C14H19NO3 | PubChem |
| Molecular Weight | 249.31 g/mol | PubChem |
| IUPAC Name | ethyl 4-benzyl-2-morpholinecarboxylate | ECHEMI |
| CAS Number | 135072-32-1 | ECHEMI |
Part 3: Inferred Biological Activity from Structurally Related Compounds
Potential Cytotoxic Activity
Morpholine derivatives have been investigated for their anticancer properties.[4] A closely related compound, Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride, has been reported to exhibit cytotoxic effects against certain cancer cell lines.[4] This suggests that the N-benzylmorpholine scaffold could be a key pharmacophore for this activity. The presence of the benzyl group and the overall lipophilicity of these compounds may facilitate their entry into cancer cells, where they could interfere with critical cellular processes.
Potential as a Dual Reuptake Inhibitor of Serotonin and Norepinephrine
Certain benzyl morpholine derivatives have been identified as dual reuptake inhibitors of serotonin and norepinephrine.[5] These transporters are responsible for clearing these neurotransmitters from the synaptic cleft, and their inhibition leads to an increased concentration of serotonin and norepinephrine, which is a therapeutic strategy for treating depression and other mood disorders.[5] The core morpholine structure, substituted with a benzyl group, appears to be a key structural feature for this activity.[5]
Caption: Workflow for an in vitro cytotoxicity assay.
Serotonin and Norepinephrine Reuptake Inhibition Assay
This protocol describes a cell-based assay using HEK293 cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).
Step-by-Step Methodology:
-
Cell Culture: Culture hSERT-HEK293 and hNET-HEK293 cells in appropriate media.
-
Cell Seeding: Seed cells into a 96-well plate.
-
Compound Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and then pre-incubate with various concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET) for 20 minutes at 37°C.
-
Transporter Substrate Addition: Add a mixture of a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET) and a non-radiolabeled substrate to initiate the uptake.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a liquid scintillation counter.
-
Data Analysis: Determine the inhibitory potency of the compound by calculating the IC50 value.
Caption: Workflow for a neurotransmitter reuptake assay.
Part 5: Summary and Future Directions
This compound is a compound with limited direct biological data. However, based on the known activities of structurally related N-benzylmorpholine derivatives, it is a promising candidate for investigation as both a cytotoxic agent and a dual serotonin-norepinephrine reuptake inhibitor. The experimental workflows provided in this guide offer a starting point for researchers to explore these potential therapeutic applications. Further studies, including in vivo efficacy and safety assessments, would be necessary to fully characterize the pharmacological profile of this compound.
Part 6: References
-
PubChem. (n.d.). Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride (C20H25NO3). Retrieved from [Link]
-
PubChemLite. (n.d.). Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride (C18H21NO2). Retrieved from [Link]
-
Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives. Retrieved from
-
PubChem. (n.d.). 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]_
-
Eureka | Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate. Retrieved from [Link]
-
Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Retrieved from
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Buy Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride | 89220-85-9 [smolecule.com]
- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride: A Technical Guide to Target Identification and Validation
For Immediate Release
A Deep Dive into the Pharmacological Landscape of a Privileged Scaffold Derivative
This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the potential therapeutic targets of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. By dissecting its structural components and drawing parallels with known bioactive molecules, this document provides a scientifically grounded framework for investigating its pharmacological applications, with a primary focus on the Central Nervous System (CNS) and oncology.
Introduction: The Promise of the Morpholine Scaffold
The morpholine ring is a well-established "privileged structure" in medicinal chemistry, prized for its favorable physicochemical properties that can enhance drug-like characteristics, including improved solubility and blood-brain barrier permeability.[1][2][3][4][5] Derivatives of morpholine have demonstrated a vast spectrum of pharmacological activities, underscoring the versatility of this heterocyclic motif in drug design.[6][7][8][9] this compound, a specific derivative, combines the morpholine core with an N-benzyl group and an ethyl carboxylate moiety at the 2-position, creating a unique chemical entity with significant therapeutic potential.
Deconstruction and Rationale for Target Selection
To hypothesize potential therapeutic targets, we can deconstruct the molecule into its key structural components: the N-benzylmorpholine core and the ethyl 2-carboxylate substituent.
2.1. The N-Benzylmorpholine Core: A Gateway to the CNS
The N-benzylmorpholine scaffold is a strong indicator of potential activity within the CNS. The N-benzyl group is a common feature in molecules that interact with key neurological targets.
-
Monoamine Transporters (DAT, NET, SERT): These transporters are crucial for regulating the levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft.[10] Dysregulation of these systems is implicated in a range of psychiatric and neurodegenerative disorders. Notably, N-benzyl derivatives of other CNS-active scaffolds, such as methylphenidate, have been shown to interact with the dopamine transporter (DAT).[8]
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibitors of MAO-A and MAO-B are used in the treatment of depression and Parkinson's disease, respectively. The N-benzyl group is a known pharmacophoric element in some MAO inhibitors.[2]
-
G-Protein Coupled Receptors (GPCRs): This vast family of receptors is involved in a multitude of physiological processes and represents a major class of drug targets.[11][12][13][14][15] Specifically, N-benzylphenethylamines have been identified as potent agonists for serotonin receptors, such as 5-HT2A and 5-HT2C, suggesting that the N-benzylmorpholine core could confer affinity for these or other GPCRs.[16]
2.2. The Morpholine Ring in Oncology
Beyond the CNS, morpholine derivatives have shown promise as anticancer agents. They have been found to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[17] This suggests that this compound could also be investigated for its potential in oncology.
2.3. The Ethyl 2-Carboxylate Substituent: A Modulator of Activity
The ethyl carboxylate group at the 2-position of the morpholine ring is a less common feature in widely studied bioactive molecules. However, its presence is likely to significantly influence the compound's steric and electronic properties, which in turn will affect its binding affinity and selectivity for various targets. This ester moiety could participate in hydrogen bonding or other interactions within a target's binding pocket, or it could be a site for metabolic modification. Further investigation is required to fully elucidate its role.
Proposed Therapeutic Targets
Based on the structural analysis, the following are proposed as high-priority therapeutic targets for this compound:
| Target Class | Specific Examples | Rationale |
| Monoamine Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | The N-benzylmorpholine scaffold is present in compounds known to interact with these transporters. |
| Monoamine Oxidases | MAO-A, MAO-B | The N-benzyl group is a key feature in some MAO inhibitors. |
| GPCRs | 5-HT Receptor Subtypes (e.g., 5-HT2A, 5-HT2C), Adrenergic Receptors, Dopamine Receptors | N-benzylphenethylamines show high affinity for serotonin receptors. The overall structure may have affinity for various aminergic GPCRs. |
| Kinases | PI3K/Akt/mTOR Pathway Components | Morpholine derivatives have been shown to inhibit these key cancer-related signaling pathways. |
Experimental Workflow for Target Validation
A systematic approach is essential to validate the hypothesized therapeutic targets. The following workflow outlines a logical progression from initial screening to in-depth mechanistic studies.
Caption: A streamlined workflow for the identification and validation of therapeutic targets.
Detailed Experimental Protocols
5.1. Protocol: In Vitro Dopamine Transporter (DAT) Uptake Assay
Objective: To determine the inhibitory effect of this compound on dopamine uptake mediated by the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
[³H]-Dopamine.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (this compound).
-
Positive control (e.g., GBR-12909).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Plating: Plate hDAT-expressing HEK293 cells in a 24-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or positive control for 15 minutes at room temperature.
-
Initiation of Uptake: Add [³H]-Dopamine to each well to initiate the uptake reaction. Incubate for 10 minutes at room temperature.
-
Termination of Uptake: Rapidly aspirate the assay medium and wash the cells three times with ice-cold assay buffer to terminate the uptake.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]-Dopamine uptake for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
5.2. Protocol: In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay
Objective: To assess the inhibitory activity of this compound against human MAO-A.
Materials:
-
Recombinant human MAO-A enzyme.
-
MAO-A substrate (e.g., kynuramine).
-
Assay buffer (e.g., potassium phosphate buffer).
-
Test compound.
-
Positive control (e.g., Clorgyline).
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the MAO-A enzyme and the test compound in assay buffer.
-
Incubation: In a 96-well plate, add the MAO-A enzyme, the test compound or positive control, and assay buffer. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the MAO-A substrate (kynuramine) to each well to start the enzymatic reaction.
-
Reaction Termination: After a 30-minute incubation at 37°C, terminate the reaction by adding a stop solution (e.g., NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
This compound presents a compelling starting point for drug discovery efforts, particularly in the realms of CNS disorders and oncology. The structural motifs within the molecule provide a strong rationale for investigating its interaction with monoamine transporters, monoamine oxidases, and select GPCRs. The proposed experimental workflow offers a clear path for validating these hypotheses and elucidating the compound's mechanism of action. Future research should focus on a comprehensive screening against the proposed targets, followed by structure-activity relationship studies to optimize potency and selectivity. These endeavors will be crucial in unlocking the full therapeutic potential of this promising morpholine derivative.
References
Sources
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- 2. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Prepared by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride (CAS No. 135782-26-2), a key morpholine derivative with significant potential in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential applications.
Introduction and Significance
This compound is a heterocyclic compound featuring a morpholine core. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The presence of the N-benzyl group and the ethyl ester functionality at the 2-position makes this molecule a versatile intermediate for the synthesis of more complex molecules, particularly as a building block for central nervous system (CNS) agents.[2] Its hydrochloride salt form is typically employed to enhance stability and solubility in aqueous media, which is advantageous for both chemical reactions and potential biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 135782-26-2 | [3] |
| Molecular Formula | C₁₄H₂₀ClNO₃ | Calculated |
| Molecular Weight | 285.77 g/mol | |
| Appearance | Typically a white to off-white solid | General |
| Solubility | Soluble in water and polar organic solvents | Assumed |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [4] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process. The core of the synthesis involves the formation of the N-benzylated morpholine ester, followed by its conversion to the hydrochloride salt.
Synthetic Route Overview
A common and effective route to the free base, Ethyl 4-benzyl-2-morpholinecarboxylate, starts from 4-benzyl-morpholine-2-carbonitrile. This precursor undergoes an acid-catalyzed ethanolysis to yield the desired ethyl ester. The final step is the treatment with hydrochloric acid to afford the target hydrochloride salt.
Caption: Synthetic workflow for this compound.
Mechanism of Esterification
The conversion of the nitrile to the ester is a classic example of acid-catalyzed solvolysis. The mechanism proceeds as follows:
-
Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by the strong acid (H₂SO₄), which significantly increases the electrophilicity of the carbon atom.
-
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbon of the nitrile.
-
Tautomerization and Proton Transfer: A series of proton transfers and tautomerization steps lead to the formation of an imino-ether intermediate.
-
Hydrolysis: The imino-ether is then hydrolyzed by water (present in trace amounts or from the concentrated acid) to form a carboxylate intermediate and ammonia.
-
Esterification: The resulting carboxylic acid undergoes a Fischer esterification with the excess ethanol under acidic conditions to yield the final ethyl ester.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of the free base, adapted from literature procedures.[2]
Step 1: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate
-
Reactor Setup: To a stirred solution of 4-benzyl-morpholine-2-carbonitrile (113.0 g, 0.56 mol) in ethanol (1030 mL) in a suitable reaction vessel, add concentrated sulfuric acid (165 mL) in portions. Causality: The portion-wise addition is crucial to control the exothermic reaction and maintain a safe temperature.
-
Reaction: Heat the mixture under reflux for 66 hours. Causality: The prolonged heating is necessary to drive the slow hydrolysis of the nitrile and subsequent esterification to completion.
-
Work-up: Cool the solution and concentrate it in vacuo to approximately half its original volume.
-
Basification: Carefully basify the reaction mixture with an aqueous solution of potassium carbonate. Causality: This step neutralizes the excess sulfuric acid and deprotonates the morpholine nitrogen, making the product extractable into an organic solvent.
-
Extraction: Extract the product into diethyl ether.
-
Drying and Evaporation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the product as an oil.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude Ethyl 4-Benzyl-2-morpholinecarboxylate oil in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Acidification: To this solution, add a solution of anhydrous hydrogen chloride in the same solvent dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound.
Spectroscopic and Chromatographic Methods
| Technique | Expected Results |
| ¹H NMR Spectroscopy | The spectrum should show characteristic peaks for the ethyl group (a quartet and a triplet), the benzyl group (aromatic protons and a benzylic CH₂ singlet), and the morpholine ring protons. The chemical shifts will be influenced by the protonation of the nitrogen. |
| ¹³C NMR Spectroscopy | The spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic and benzylic carbons of the benzyl group, and the carbons of the morpholine ring. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₄H₁₉NO₃), as the hydrochloride salt will typically dissociate in the ion source. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is crucial for determining the purity of the compound. A well-developed method should show a single major peak for the product with minimal impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | The FTIR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester, and N-H stretch from the protonated amine. |
Sample HPLC Protocol
This protocol is a starting point and may require optimization for specific equipment and purity requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Applications in Research and Drug Discovery
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for research.
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile building block. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.[5] The N-benzyl group can be removed via hydrogenolysis, freeing the nitrogen for further functionalization.
Caption: Potential applications derived from the core structure.
Potential Biological Activity
Morpholine-containing compounds have demonstrated a wide range of biological activities.[1] For instance, derivatives have been investigated as:
-
Anticancer Agents: The morpholine ring is present in the kinase inhibitor Gefitinib.
-
Antimicrobial Agents: The antibiotic Linezolid contains a morpholine moiety.
-
CNS-active Drugs: The structure is found in CNS stimulants and antidepressants.
Given that piperidine derivatives, which are structurally related to morpholines, are widely used in the synthesis of drugs for pain relief and antipsychotics, it is plausible that derivatives of Ethyl 4-Benzyl-2-morpholinecarboxylate could be explored for similar therapeutic targets.[6]
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel pharmaceuticals, particularly in the area of CNS disorders. Its synthesis is well-established, and its versatile functional groups allow for a wide range of chemical modifications. This guide provides a solid technical foundation for researchers looking to utilize this compound in their synthetic and medicinal chemistry programs.
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A Comprehensive Technical Guide to the Solubility and Stability of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Introduction
Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. Its physicochemical properties, particularly solubility and stability, are critical determinants of its suitability for downstream applications, including reaction kinetics, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the anticipated physicochemical behavior based on its molecular structure and provide detailed, field-proven protocols for its empirical determination.
I. Physicochemical Properties Overview
To understand the solubility and stability of this compound, it is essential to first consider its structural features. The molecule incorporates a morpholine ring, an ethyl ester, a benzyl group, and a hydrochloride salt. Each of these moieties contributes to its overall physicochemical profile.
| Feature | Predicted Physicochemical Influence |
| Morpholine Ring | A saturated heterocycle that is generally stable. Its nitrogen atom is basic and is protonated to form the hydrochloride salt. |
| Ethyl Ester | Susceptible to hydrolysis, especially under acidic or basic conditions, which represents a primary degradation pathway. |
| Benzyl Group | The benzyl group may be prone to oxidation and photodegradation. |
| Hydrochloride Salt | The salt form is expected to enhance aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges. |
II. Solubility Profile: A Multifaceted Approach
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability and processability. For this compound, its solubility is expected to be significantly influenced by the pH of the medium due to the presence of the ionizable amine.
A. Theoretical Framework: pH-Dependent Solubility
As a hydrochloride salt of a tertiary amine, the solubility of this compound in aqueous media is governed by the equilibrium between its ionized and non-ionized forms. In acidic to neutral solutions, the compound will exist predominantly in its protonated, more soluble form. As the pH increases and surpasses the pKa of the morpholine nitrogen, the compound will convert to its free base, which is anticipated to be less soluble, potentially leading to precipitation.
Furthermore, at very low pH, the solubility might be influenced by the common ion effect, where an excess of chloride ions from the acidic medium can suppress the dissolution of the hydrochloride salt.
B. Experimental Determination of Solubility
To empirically determine the solubility profile, two key methodologies are recommended: kinetic and thermodynamic solubility assays.
1. Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of solubility under non-equilibrium conditions and is particularly useful in early-stage development.[1][2][3]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add a specific aqueous buffer (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to achieve a final DMSO concentration of less than 1%.
-
Incubation: Shake the plate at room temperature for 2 hours.[4]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.
2. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility, providing a more accurate measure of the true solubility of the compound.[1][2]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (pH 1.2 to 10.0).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[2][4]
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[2]
Diagram of the Solubility Determination Workflow:
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
III. Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are instrumental in identifying the intrinsic stability of the molecule and developing stability-indicating analytical methods.[5][6][7][8]
A. Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are anticipated:
-
Hydrolysis: The ethyl ester linkage is susceptible to both acid and base-catalyzed hydrolysis, yielding 4-benzyl-morpholine-2-carboxylic acid and ethanol.[9][10] This is often the most significant degradation pathway for esters in aqueous solutions.
-
Oxidation: The benzylic position and the morpholine ring nitrogen could be susceptible to oxidation, potentially leading to the formation of various oxidative degradation products.
-
Photodegradation: Compounds containing a benzyl group can be sensitive to light, which may induce photo-oxidative degradation.[11][12][13][14]
B. Forced Degradation Studies Protocol
Forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines.[15][16][17][18]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Subject the samples to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples and quench the degradation process if necessary (e.g., neutralize acidic/basic solutions).
-
Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a suitable starting point.[19] Detection can be performed using a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
Diagram of the Forced Degradation Study Workflow:
Caption: Workflow for Forced Degradation Studies.
IV. Analytical Methodologies
The development of robust analytical methods is paramount for the accurate assessment of solubility and stability.
A. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the cornerstone of stability analysis.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is generally a good starting point for nitrogen-containing heterocyclic compounds.[20][21][22]
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its polar and non-polar degradants.
-
Detection: A PDA detector allows for the assessment of peak purity, while a mass spectrometer provides structural information for the identification of unknown degradation products.
B. Data Interpretation
-
Solubility: The solubility is reported in units such as mg/mL or µg/mL. For pH-dependent solubility, a plot of solubility versus pH is generated.
-
Stability: The stability is assessed by the percentage of the parent compound remaining and the percentage of total degradation products formed under each stress condition. The degradation pathways are elucidated by identifying the structure of the major degradation products.
V. Conclusion
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Solubility of Organic Compounds. (2023). University of Calgary. Retrieved from [Link]
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The solubility of inorganic salts in organic solvents? (2018). ResearchGate. Retrieved from [Link]
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Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-fenton process. (2025). ResearchGate. Retrieved from [Link]
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Solubilities of Salts in Mixed Solvents. (n.d.). Federal University of Rio Grande do Norte. Retrieved from [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. Retrieved from [Link]
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Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022). ACS Figshare. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Abstract & Introduction
Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride is a valuable substituted morpholine derivative, a class of heterocyclic compounds frequently utilized as key building blocks in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure found in numerous approved drugs, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. This document provides a detailed, field-proven protocol for the synthesis of this compound, starting from the readily accessible precursor, 4-benzyl-morpholine-2-carbonitrile.
The narrative explains the causality behind experimental choices, from reaction mechanism to workup and purification strategies. It is designed to equip researchers, scientists, and drug development professionals with a robust and reproducible methodology, ensuring high yield and purity of the target compound.
Scientific Rationale & Synthetic Strategy
The chosen synthetic pathway focuses on a highly efficient, one-pot conversion of a nitrile to an ethyl ester, followed by salt formation. This strategy is predicated on a classic acid-catalyzed reaction that combines two transformations: the hydrolysis of a nitrile to a carboxylic acid and the subsequent Fischer esterification.
2.1 Core Transformation: Acid-Catalyzed Ethanolysis of a Nitrile
The synthesis hinges on the reaction of 4-benzyl-morpholine-2-carbonitrile with concentrated sulfuric acid in ethanol.[1] This well-established method is advantageous for several reasons:
-
Dual-Role Catalyst: Concentrated sulfuric acid acts as the catalyst for both the initial hydrolysis of the nitrile to a carboximidic acid intermediate and the final esterification step.
-
Dehydrating Agent: Sulfuric acid sequesters the water produced during esterification, driving the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.
-
One-Pot Efficiency: Combining the hydrolysis and esterification into a single operation simplifies the workflow, reduces handling losses, and improves overall process efficiency.
2.2 Final Step: Hydrochloride Salt Formation
The morpholine nitrogen in the synthesized ester is basic. Conversion to the hydrochloride salt is a critical final step for several practical reasons:
-
Enhanced Stability: Salts are generally more chemically stable and have a longer shelf life than their free-base counterparts.
-
Improved Handling: The hydrochloride salt is typically a crystalline solid, which is easier to handle, weigh, and store compared to the often-oily free base.[2]
-
Increased Solubility: The salt form often exhibits improved solubility in aqueous or protic solvents, which can be beneficial for subsequent biological assays or reactions.
The overall synthetic transformation is depicted below.
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
3.1 Materials & Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Grade | Supplier Example |
| 4-Benzyl-morpholine-2-carbonitrile | 90435-90-8 | 202.26 | ≥97% | Various |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Anhydrous, ≥99.5% | Standard |
| Sulfuric Acid | 7664-93-9 | 98.08 | Concentrated, 98% | Standard |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Standard |
| Potassium Carbonate | 584-08-7 | 138.21 | Anhydrous | Standard |
| Magnesium Sulfate | 7487-88-9 | 120.37 | Anhydrous | Standard |
| Hydrochloric Acid Solution | 7647-01-0 | 36.46 | e.g., 2M in Et₂O | Standard |
3.2 Protocol 1: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate (Free Base)
This protocol is adapted from established literature procedures.[1]
-
Reaction Setup:
-
To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-benzyl-morpholine-2-carbonitrile (113.0 g, 0.56 mol).
-
Add absolute ethanol (1030 mL) to the flask and stir until the starting material is fully dissolved.
-
-
Acid Addition (Caution: Exothermic):
-
Carefully and in portions, add concentrated sulfuric acid (165 mL) to the stirred solution. A significant exotherm will be observed; the internal temperature may rise to approximately 65°C.[1] Use an ice bath to control the temperature if necessary.
-
-
Reaction Execution:
-
Once the addition is complete, heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 66 hours to ensure complete conversion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
-
Workup and Isolation:
-
After 66 hours, allow the solution to cool to room temperature.
-
Concentrate the solution to approximately half its original volume using a rotary evaporator.
-
Transfer the concentrated solution to a large beaker or flask and cool it in an ice bath.
-
Slowly and carefully basify the solution by adding a saturated aqueous solution of potassium carbonate. Caution: Vigorous frothing and gas evolution (CO₂) will occur. Continue adding the base until the pH is >9.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 500 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent in vacuo to yield the crude product as an oil.[1] Further evacuation under high vacuum is recommended to remove residual solvent. A typical yield is around 87%.[1]
-
3.3 Protocol 2: Preparation of this compound
-
Dissolution:
-
Dissolve the crude oil obtained from Protocol 1 in anhydrous diethyl ether or ethyl acetate (approx. 5-10 mL per gram of product).
-
-
Precipitation:
-
While stirring the solution, slowly add a 2M solution of HCl in diethyl ether dropwise.
-
A white precipitate of the hydrochloride salt will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted free base or impurities.
-
Dry the product under high vacuum to obtain this compound as a white to off-white solid.
-
Workflow and Troubleshooting
A logical workflow is essential for successful synthesis. The following diagram outlines the key stages and decision points.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low Yield of Free Base | Incomplete reaction. | Ensure the full 66-hour reflux time is observed. Confirm the quality of the sulfuric acid, as it also acts as a dehydrating agent. |
| Inefficient extraction. | Ensure the aqueous layer is thoroughly basic (pH >9) before extraction. Perform at least three extractions with the specified solvent volume. | |
| Product is a Persistent Oil | Residual solvent or impurities. | Dry the product under high vacuum for an extended period. If it remains an oil, purification by silica gel column chromatography may be required.[2] |
| Incomplete Salt Precipitation | Insufficient HCl added. | Add more HCl solution. Test the supernatant with a drop of HCl solution to see if more precipitate forms. |
| Water present in the solvent. | Ensure anhydrous solvents are used for the salt formation step, as the hydrochloride salt may have some solubility in water. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By detailing the scientific rationale behind the chosen methodology and providing clear, step-by-step instructions, this guide serves as an essential resource for chemists in the pharmaceutical and fine chemical industries. The described process is scalable and optimized for high yield and purity, delivering a key synthetic intermediate for advanced research and development projects.
References
Sources
Application Notes and Protocols for the Purification of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Abstract
This technical guide provides a comprehensive overview of field-proven purification techniques for Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride, a key intermediate in pharmaceutical synthesis. The purity of this compound is paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document details three primary purification methodologies: optimized recrystallization, silica gel chromatography of the free base, and preparative acid-base extraction. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and expert insights for troubleshooting and optimization. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical R&D.
Introduction: The Imperative for High Purity
This compound is a substituted morpholine derivative whose structural complexity makes it a valuable building block in medicinal chemistry. As with any pharmaceutical intermediate, its purity profile directly impacts the quality of the final API. Impurities, which can include unreacted starting materials, reaction by-products, or stereoisomers, can lead to downstream synthetic challenges, reduced yields, and potentially introduce toxic components into the final drug product.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the scientist to adapt and troubleshoot these protocols effectively. We will explore a multi-tiered purification strategy, beginning with a high-level decision workflow.
Characterization of the Compound and Common Impurities
Chemical Structure:
-
Core: A morpholine ring.
-
Substituents: An N-benzyl group, which imparts moderate lipophilicity, and an ethyl carboxylate group at the C-2 position.
-
Form: A hydrochloride salt, which increases crystallinity and aqueous solubility compared to the free base.[1][2]
Common Impurities: The impurity profile is largely dictated by the synthetic route but typically includes:
-
Starting Materials: Unreacted Ethyl 2-morpholinecarboxylate or benzyl chloride/bromide.
-
Over-benzylated By-products: Quaternary ammonium salts formed by a second benzylation.[3]
-
Hydrolysis Products: 4-Benzyl-2-morpholinecarboxylic acid, resulting from ester hydrolysis.
-
Residual Solvents: Acetonitrile, Toluene, or other solvents used in synthesis.
-
Diastereomers: If the synthesis is not stereospecific, other isomers may be present.
Purification Strategy Selection: A Decision Workflow
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The following workflow provides a logical framework for selecting the most appropriate technique or combination of techniques.
Caption: Decision workflow for selecting the optimal purification strategy.
Protocol 1: High-Purity Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids on a large scale, leveraging differences in solubility between the target compound and its impurities. As a hydrochloride salt, the target compound generally exhibits good crystallinity.[1]
Expertise & Causality: The key is to identify a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Impurities should ideally remain soluble upon cooling or be insoluble in the hot solvent. The hydrochloride salt form makes it more polar than its free base, favoring polar protic solvents like alcohols.
Protocol Steps:
-
Solvent Screening: In parallel on a small scale, test various solvents. A good starting point is a polar protic solvent like ethanol or isopropanol. An anti-solvent (in which the compound is poorly soluble) like diethyl ether or heptane can be used to induce crystallization.[1]
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen primary solvent (e.g., ethanol). Heat the mixture to a gentle reflux with stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution to ensure a high recovery yield.
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a rapid gravity filtration of the hot solution through a pre-warmed funnel to remove them. This step prevents premature crystallization.
-
Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Inducing Further Precipitation: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator for 1-2 hours to maximize crystal formation. If an anti-solvent system is used, add the anti-solvent (e.g., diethyl ether) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the melting point to remove residual solvent.
Troubleshooting:
-
Oiling Out: If the compound separates as an oil instead of a solid, the solution may be too concentrated or cooling too rapidly. Re-heat the mixture to dissolve the oil, add slightly more solvent, and cool more slowly.
-
Poor Recovery: This can result from using too much solvent during dissolution. The mother liquor can be concentrated and a second crop of crystals can be collected, though they may be of lower purity.
-
Purity Not Improved: If impurities have similar solubility profiles, multiple recrystallizations may be necessary, or an alternative technique like chromatography should be considered.
| Solvent System | Primary Solvent | Anti-Solvent | Rationale & Comments |
| System 1 | Ethanol | Diethyl Ether | Good general-purpose system. The compound is highly soluble in hot ethanol and precipitates upon adding ether. |
| System 2 | Isopropanol | Heptane/Hexane | Isopropanol is less volatile than ethanol. Heptane is a non-polar anti-solvent effective for crashing out the salt. |
| System 3 | Methanol | Ethyl Acetate | Methanol has very high solvating power; use sparingly. Ethyl acetate is a good anti-solvent. |
| System 4 | Water | Acetone | Use if the HCl salt is highly water-soluble. Acetone is used to reduce the polarity and induce precipitation. |
Table 1: Recommended solvent systems for the recrystallization of Ethyl 4-Benzyl-2-morpholinecarboxylate HCl.
Protocol 2: Silica Gel Chromatography via the Free Base
Flash column chromatography is a powerful technique for separating compounds with different polarities.[4] For basic compounds like morpholine derivatives, it is highly advisable to perform chromatography on the neutral free base rather than the hydrochloride salt. The ionic nature of the salt can lead to poor interaction with the silica gel, resulting in peak tailing and inefficient separation.
Expertise & Causality: The strategy involves converting the HCl salt to its free base, purifying this less polar form on silica gel, and then converting the purified free base back into the highly crystalline HCl salt for stable storage and handling.
Protocol Steps:
-
Conversion to Free Base:
-
Dissolve the crude hydrochloride salt in water.
-
Cool the solution in an ice bath.
-
Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH), with stirring until the pH of the solution is ~9-10 (check with pH paper).[5]
-
Extract the aqueous layer 2-3 times with an organic solvent like dichloromethane (DCM) or ethyl acetate.[6]
-
Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which is often an oil.
-
-
Column Chromatography:
-
Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A common system for N-benzyl morpholine derivatives is a gradient of hexane and ethyl acetate or DCM and methanol.[1][7] Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and pack the column uniformly, avoiding air bubbles.[1]
-
Sample Loading: Dissolve the crude free base oil in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid solution. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Conversion back to Hydrochloride Salt:
-
Combine the pure fractions containing the free base and remove the solvent under reduced pressure.
-
Dissolve the purified oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The pure hydrochloride salt will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Protocol 3: Preparative Acid-Base Extraction
This liquid-liquid extraction technique is an excellent first-pass purification or work-up procedure to remove neutral or acidic impurities from the basic target compound.[8]
Expertise & Causality: This method exploits the difference in solubility of the compound in its charged (salt) and neutral (free base) forms.[9] The basic morpholine nitrogen can be protonated by acid to form a water-soluble salt, or deprotonated by base to form the water-insoluble free base, allowing it to be moved between aqueous and organic phases.[10]
Caption: Workflow for purification using acid-base extraction.
Protocol Steps:
-
Dissolution: Dissolve the crude material (either the HCl salt or free base) in a water-immiscible organic solvent such as diethyl ether or dichloromethane in a separatory funnel.
-
Acidic Wash (to remove basic impurities): Add 1M HCl solution to the separatory funnel. Shake vigorously and allow the layers to separate. The target compound will move into the aqueous layer as the hydrochloride salt. Drain and keep the aqueous layer. Discard the organic layer which contains non-basic impurities.
-
Basification: Cool the collected acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH) until the pH is ~9-10, which converts the salt back to the free base. The free base may precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., dichloromethane) to the separatory funnel and shake to extract the neutral free base back into the organic layer.[10] Repeat this extraction twice more.
-
Wash and Dry: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Salt Formation: The resulting purified free base can be used directly, further purified by chromatography (Protocol 2), or converted back to the HCl salt as described in Protocol 2, Step 3.
Purity Assessment and Verification
Post-purification analysis is critical to confirm the success of the procedure. A combination of methods should be used to establish purity and structural integrity.
| Parameter | Typical Method & Conditions | Purpose |
| Purity Assay | RP-HPLC: C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Mobile phase: Acetonitrile and a phosphate buffer (pH ~2.5-5.5) gradient. Detection at ~273 nm.[11] | Quantifies the purity and detects trace impurities. |
| Identity | ¹H and ¹³C NMR: In a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). | Confirms the chemical structure and identifies structural impurities. |
| Physical Constant | Melting Point: Measured using a calibrated melting point apparatus. | A sharp, well-defined melting range is indicative of high purity. |
| Residual Solvent | GC-HS (Gas Chromatography-Headspace): | Quantifies residual solvents from the synthesis and purification. |
Table 2: Standard analytical methods for purity verification.
References
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Application Notes and Protocols: Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride in Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Morpholine Scaffold
Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride is a heterocyclic compound featuring a morpholine core, a structure of significant interest in medicinal chemistry. The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1][2] Its presence can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[3] The title compound serves as a valuable building block in synthetic organic chemistry and drug discovery, particularly for the development of novel therapeutics targeting the central nervous system (CNS).[4]
The benzyl group at the 4-position and the ethyl carboxylate at the 2-position of the morpholine ring provide two key points for chemical modification, allowing for the generation of diverse chemical libraries. The hydrochloride salt form typically enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of Ethyl 4-Benzyl-2-morpholinecarboxylate is essential for its effective use in research.
| Property | Value | Source |
| CAS Number | 135072-32-1 (for the free base) | [4] |
| Molecular Formula | C₁₄H₁₉NO₃ | [4] |
| Molecular Weight | 249.31 g/mol | [4] |
| Boiling Point (Predicted) | 330.3 ± 37.0 °C | [4] |
| Density (Predicted) | 1.128 g/cm³ | [4] |
| Flash Point (Predicted) | 153.6 °C | [4] |
| Refractive Index (Predicted) | 1.531 | [4] |
Synthesis and Characterization
The synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate and its subsequent conversion to the hydrochloride salt is a critical first step for its application in research. The following protocol is based on established synthetic methods for similar compounds.[4]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-benzyl-morpholine-2-carbonitrile (1.0 eq) in absolute ethanol (approx. 10 volumes).
-
Acid Addition: Carefully add concentrated sulfuric acid (approx. 3 volumes relative to the nitrile) portion-wise to the stirred solution. An exothermic reaction will occur, and the internal temperature may rise.
-
Reflux: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 66 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it to about half its original volume using a rotary evaporator.
-
Carefully basify the concentrated solution with a saturated aqueous solution of potassium carbonate until a pH > 8 is achieved. Be cautious of frothing.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
-
Purification: The crude oil can be further purified by vacuum distillation or column chromatography on silica gel.
Part 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified Ethyl 4-Benzyl-2-morpholinecarboxylate in a minimal amount of anhydrous diethyl ether.
-
Precipitation: Cool the solution in an ice bath and add a solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the hydrochloride salt.
Potential Research Applications
The structural features of this compound make it a promising candidate for several areas of drug discovery research. The morpholine scaffold is a key component in many CNS-active compounds.[5]
Building Block for Novel CNS Agents
This compound is an excellent starting material for the synthesis of novel ligands for various CNS targets, including:
-
Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): The morpholine core is present in dual reuptake inhibitors.[5] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for screening.
-
Dopamine Receptor Ligands: Morpholine derivatives have been shown to possess activity at dopamine receptors.[6]
-
Antipsychotic and Antidepressant Agents: The piperidine and morpholine scaffolds are prevalent in drugs for treating neurological disorders.[7]
Exploration of Other Biological Activities
The versatility of the morpholine ring suggests potential applications beyond CNS disorders.[1][2] Derivatives could be explored for:
-
Anticancer Activity
-
Anti-inflammatory Properties [6]
-
Antimicrobial Effects
Experimental Protocols for Further Investigation
Protocol: Hydrolysis of the Ethyl Ester
This protocol outlines the conversion of the title compound to its corresponding carboxylic acid, a key intermediate for further derivatization.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Hydrolysis: Add an excess of lithium hydroxide (or sodium hydroxide) (e.g., 2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-Benzyl-2-morpholinecarboxylic acid.
-
Workflow for Library Synthesis and Screening
Caption: Workflow for generating and screening a library of derivatives.
Conclusion
This compound is a valuable and versatile research chemical. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an ideal starting point for the development of novel small molecules with potential therapeutic applications, particularly in the realm of CNS disorders. The protocols and workflows outlined in these notes provide a solid foundation for researchers to explore the full potential of this promising morpholine scaffold.
References
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PubChem. 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate. National Center for Biotechnology Information. [Link]
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PubChem. Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
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Kozlov, N. S., Gusak, K. N., & Shklyaev, Y. V. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 24(15), 2789. [Link]
- Andersen, K. E., et al. (2007). Benzyl morpholine derivatives. U.S.
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-810. [Link]
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PubChem. 2-(4-Morpholinyl)ethyl. National Center for Biotechnology Information. [Link]
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Di Micco, S., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2023(4), M1758. [Link]
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Kozlov, N. S., Gusak, K. N., & Shklyaev, Y. V. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 24(15), 2789. [Link]
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Le, T. H., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 7(25), 21855-21865. [Link]
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Rekka, E. A., & Kourounakis, P. N. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(1), 1-13. [Link]
-
Henegar, K. E., et al. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662-3665. [Link]
-
Henegar, K. E., et al. (2008). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662-3665. [Link]
-
Karama, U., et al. (2022). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 509-512. [Link]
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Application Notes and Protocols: Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride in Medicinal Chemistry
Foreword: The Strategic Importance of the Morpholine Scaffold in Modern Drug Discovery
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates. Its inherent structural features—a weak basic nitrogen and a hydrogen bond-accepting oxygen—can enhance aqueous solubility, metabolic stability, and permeability across the blood-brain barrier. These attributes have led to the incorporation of the morpholine moiety in a diverse array of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). This guide focuses on a key building block, Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride, and its strategic application in the synthesis of novel therapeutics.
Compound Profile: this compound
This compound is a versatile synthetic intermediate. The benzyl group on the nitrogen at position 4 serves as a common protecting group, which can be readily removed during the synthetic sequence to allow for further derivatization. The ethyl ester at position 2 provides a handle for a variety of chemical transformations, including reduction to the corresponding alcohol, hydrolysis to the carboxylic acid, or conversion to amides.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ClNO₃ | N/A |
| Molecular Weight | 285.77 g/mol | N/A |
| Appearance | Expected to be a white to off-white solid | N/A |
| Solubility | Soluble in water, methanol, and DMSO | General knowledge |
| Storage | Store in a cool, dry place, protected from moisture | General laboratory practice |
Structural Characterization
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (approx. 7.2-7.4 ppm), a singlet for the benzylic methylene protons (approx. 3.5-3.7 ppm), multiplets for the morpholine ring protons, and a quartet and triplet for the ethyl ester group.
-
¹³C NMR: Aromatic carbons, the benzylic carbon, morpholine ring carbons, and the carbonyl and ethyl carbons of the ester would be observable.
-
Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion for the free base would be at m/z 250.14.
Core Application: A Gateway to Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
A primary and high-impact application of this compound is as a key precursor for the synthesis of dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors (SNRIs).[1] SNRIs are a clinically significant class of antidepressants used to treat major depressive disorder, anxiety disorders, and neuropathic pain.
Mechanistic Rationale and Signaling Pathway
SNRIs function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic terminal of neurons. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The dual action on both serotonin and norepinephrine pathways is believed to offer a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).
Caption: Mechanism of action of SNRIs.
Synthetic Strategy and Key Transformations
The synthesis of potent SNRI candidates from a 4-benzyl-2-morpholinecarboxylate scaffold involves a series of key transformations. A representative synthetic workflow is outlined below. This strategy highlights the conversion of the ester functionality into a more complex side chain capable of interacting with the monoamine transporters.
Caption: General synthetic workflow for SNRI synthesis.
Experimental Protocols
The following protocols are representative examples of the key synthetic steps involved in utilizing this compound for the synthesis of SNRI candidates.
Protocol 1: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate (Free Base)
This protocol describes the synthesis of the free base from a nitrile precursor, which is then typically converted to the hydrochloride salt.
Materials:
-
4-Benzyl-morpholine-2-carbonitrile
-
Ethanol, absolute
-
Concentrated Sulfuric Acid
-
Potassium Carbonate
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-benzyl-morpholine-2-carbonitrile (1.0 eq) in absolute ethanol.
-
Carefully add concentrated sulfuric acid (approx. 2.5-3.0 eq) portion-wise to the stirred solution. An exothermic reaction will occur, and the temperature will rise.
-
Heat the reaction mixture to reflux and maintain for 48-72 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate it to approximately half its original volume using a rotary evaporator.
-
Carefully basify the concentrated solution with a saturated aqueous solution of potassium carbonate to a pH > 9. Be cautious of frothing.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield Ethyl 4-Benzyl-2-morpholinecarboxylate as an oil.[2]
Protocol 2: Reduction of the Ester to (4-Benzylmorpholin-2-yl)methanol
Materials:
-
Ethyl 4-Benzyl-2-morpholinecarboxylate
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate, anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve Ethyl 4-Benzyl-2-morpholinecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Benzylmorpholin-2-yl)methanol.
Protocol 3: Debenzylation to Yield the Secondary Amine
Materials:
-
N-Benzylated SNRI Precursor
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve the N-benzylated SNRI precursor (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (5-10% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated final compound.
Structure-Activity Relationships (SAR) and Drug Design Insights
The 4-benzyl-2-morpholinecarboxylate scaffold allows for systematic exploration of structure-activity relationships. Key insights from derivatives of this core include:
-
Stereochemistry: The stereochemistry at position 2 of the morpholine ring is often crucial for potent activity at SERT and NET. Enantiomerically pure compounds frequently exhibit significantly different pharmacological profiles.[1]
-
Aryl/Aryloxy Substituents: The nature and substitution pattern of the aromatic ring(s) attached to the side chain derived from the carboxylate group profoundly influence the potency and selectivity for SERT and NET.[1][3]
-
Linker Length: The length of the carbon chain connecting the morpholine ring to other pharmacophoric elements can impact the inhibitory activity at monoamine transporters.[3][4]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of novel CNS-active agents. Its utility as a precursor for potent SNRIs has been demonstrated, and the inherent properties of the morpholine scaffold continue to make it an attractive starting point for drug discovery campaigns targeting a range of biological targets. Future applications may expand beyond SNRIs to other areas of CNS research, leveraging the favorable pharmacokinetic properties imparted by the morpholine core.
References
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370–382. [Link]
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Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(7), 2268-2272. [Link]
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Paudel, K. S., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6351-6359. [Link]
-
Paudel, K. S., et al. (2016). Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. Bioorganic & Medicinal Chemistry, 24(9), 2055-2062. [Link]
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Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. [Link]
-
Yang, B. K., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 433–441. [Link]
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"Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride" handling and storage procedures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the handling, storage, and potential applications of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. As a specialized morpholine derivative, this compound holds significant interest in synthetic and medicinal chemistry.[1][2] Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes information from structurally related molecules and established laboratory safety principles to provide a robust framework for its safe and effective use. The protocols and recommendations herein are designed to uphold the highest standards of scientific integrity and laboratory safety.
Compound Identification and Properties
This compound is a heterocyclic compound featuring a morpholine core, a versatile scaffold in medicinal chemistry known to enhance pharmacokinetic properties such as solubility and brain permeability. The hydrochloride salt form is common for amino acid esters and related compounds, as it generally improves stability and solubility compared to the free base.[3][4]
Table 1: Physicochemical Properties
| Property | Value | Source/Note |
| Chemical Name | This compound | - |
| Synonyms | 4-Benzyl-morpholine-2-carboxylic acid ethyl ester hydrochloride | [5] |
| CAS Number | 135782-26-2 (for Hydrochloride) | Vendor Information |
| Molecular Formula | C₁₄H₁₉NO₃ · HCl | Calculated |
| Molecular Weight | 285.77 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Expected to have good solubility in water and polar organic solvents | [3][6] |
| Boiling Point (Free Base) | 330.3±37.0 °C (Predicted) | [5] |
| Density (Free Base) | 1.128 g/cm³ (Predicted) | [5] |
Note: Some physical properties are for the free base, Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate (CAS: 135072-32-1), and are provided for reference.
Rationale for Safe Handling: A Precautionary Approach
Given the absence of a specific SDS, a conservative approach to handling is mandated. Safety protocols are derived from data on analogous structures, such as 4-Benzyl-2-morpholinecarboxylic acid hydrochloride, which is classified as a skin and eye irritant. Therefore, it is prudent to assume that this compound possesses similar hazardous properties.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.[7][8]
-
Eye Protection : ANSI-approved safety glasses with side shields or tightly fitting safety goggles are mandatory.[9]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use.[9]
-
Body Protection : A lab coat should be worn at all times. For operations with a higher risk of splashing, a chemically resistant apron is recommended.
-
Footwear : Closed-toe shoes are required in any laboratory setting where chemicals are handled.[7]
Engineering Controls
-
Ventilation : All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10][11]
-
Safety Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
Hygiene Practices
-
Avoid all direct contact with the compound.[7]
-
Do not eat, drink, or apply cosmetics in the laboratory.[8][10]
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[10]
Workflow for Safe Handling and Use
The following diagram outlines the critical decision points and steps for safely handling this compound from receipt to disposal.
Caption: General workflow for handling this compound.
Storage and Stability
Proper storage is critical to maintaining the integrity and shelf-life of the compound. As a hydrochloride salt of an ester, it is susceptible to hydrolysis, particularly in the presence of moisture.[3]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended: 2-8°C. | To minimize degradation kinetics.[12] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent moisture and air-induced degradation. |
| Container | Keep in a tightly sealed, opaque container. | To protect from moisture and light.[12] |
| Incompatibilities | Store away from strong bases and oxidizing agents. | Bases will deprotonate the hydrochloride, and oxidizing agents may degrade the molecule. |
The hydrochloride salt form is generally more stable for long-term storage than the free amine.[6][4] However, degradation can still occur, especially at elevated temperatures or humidity.[13]
Emergency Procedures
Spills
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, dike the spill with a non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect : Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
Accidental Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Application Protocol: Synthesis of the Free Base
This compound is a valuable intermediate in organic synthesis. The following protocol is adapted from the known synthesis of the free base, Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate, and illustrates a common deprotection/neutralization step that would be required before its use in many reactions.[5]
Objective
To generate the free base, Ethyl 4-Benzyl-2-morpholinecarboxylate, from its hydrochloride salt for use in subsequent synthetic steps.
Materials
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Step-by-Step Protocol
-
Dissolution : In a fume hood, dissolve a known quantity of this compound in a minimal amount of deionized water in a round-bottom flask.
-
Neutralization : Cool the flask in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution dropwise while stirring. Continue addition until effervescence ceases and the pH of the aqueous layer is basic (pH > 8, check with pH paper). Causality: The bicarbonate base deprotonates the morpholine nitrogen, neutralizing the hydrochloride salt to form the free amine.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate. Causality: The neutralized free base is more soluble in organic solvents than in the aqueous layer, allowing for its separation.
-
Drying : Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes. Causality: This removes residual water from the organic phase, which could interfere with subsequent reactions.
-
Filtration : Filter the drying agent from the organic solution into a pre-weighed round-bottom flask.
-
Concentration : Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, which is expected to be an oil.[5]
-
Characterization : Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, LC-MS).
Conclusion
This compound is a promising building block for chemical synthesis. While specific hazard data is limited, a thorough risk assessment based on analogous compounds dictates a cautious approach. Adherence to the handling, storage, and emergency procedures outlined in this guide is essential for its safe utilization in a research and development setting.
References
-
Anonymous. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]
-
Reddit user. (2021, June 2). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? r/chemhelp. [Link]
-
Oklahoma State University. (n.d.). Laboratory Safety Rules. [Link]
-
MDPI. (n.d.). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. [Link]
-
RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link]
-
Redox. (2022, October 1). Safety Data Sheet Morpholine. [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Saffron Tech. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
PubMed. (n.d.). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. [Link]
- Google Patents. (n.d.).
-
MolPort. (n.d.). Compound 2-(morpholin-4-yl)ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate. [Link]
-
ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
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Application Notes and Protocols: Versatile Derivatization Strategies for Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride in Advanced Synthesis
Abstract
Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride is a versatile heterocyclic building block pivotal in medicinal chemistry and drug discovery. Its structure features two primary reactive sites amenable to diverse chemical transformations: the ethyl ester at the C2 position and the benzyl-protected amine at the N4 position. This guide provides a comprehensive overview of key derivatization strategies, supported by detailed, field-proven protocols. We will explore transformations of the ester moiety into amides and alcohols, and the deprotection and subsequent functionalization of the morpholine nitrogen. The causality behind experimental choices, reagent selection, and reaction conditions is explained to empower researchers to adapt and innovate upon these foundational methods.
Introduction and Core Concepts
The morpholine scaffold is a privileged structure in pharmaceutical science, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Ethyl 4-Benzyl-2-morpholinecarboxylate serves as an excellent starting point for building molecular complexity. The benzyl group acts as a stable, yet readily cleavable, protecting group for the morpholine nitrogen, while the ethyl ester provides a handle for elongation or functional group interconversion.
This document outlines four principal synthetic pathways starting from the title compound:
-
Ester Hydrolysis & Amide Coupling: Conversion to a carboxylic acid followed by amide bond formation, one of the most frequent reactions in drug discovery.[2][3]
-
Ester Reduction: Transformation into the corresponding primary alcohol, (4-benzylmorpholin-2-yl)methanol, a key intermediate for ether synthesis and other modifications.
-
N-Debenzylation: Removal of the N-benzyl group to liberate the secondary amine for subsequent N-alkylation or N-acylation.
-
Derivatization of Intermediates: Further functionalization of the alcohol and secondary amine products.
The hydrochloride salt form enhances the stability and handling of the compound but requires neutralization for most synthetic applications. This is typically achieved by treatment with a suitable base, such as triethylamine (Et₃N) or an aqueous bicarbonate solution, to liberate the free amine.
Overall Derivatization Strategy
The synthetic utility of this compound stems from its capacity to undergo divergent transformations. The workflow below illustrates the primary pathways discussed in this guide.
Sources
Application Notes and Protocols: Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride as a Key Intermediate in the Synthesis of Bioactive Molecules
Foreword for the Modern Drug Discovery Professional
In the intricate landscape of medicinal chemistry, the morpholine scaffold stands out as a privileged structure, embedded in a multitude of approved therapeutics and clinical candidates.[1][2] Its inherent conformational rigidity, favorable pharmacokinetic properties, and ability to engage in crucial hydrogen bonding interactions make it an attractive building block for targeting a diverse array of biological targets, particularly within the central nervous system (CNS). This guide focuses on a specific, high-value intermediate: Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride . We will delve into its synthesis and strategic application, providing not just protocols, but the underlying chemical logic that empowers researchers to adapt and innovate. Our discussion will be anchored in the context of synthesizing norepinephrine reuptake inhibitors (NRIs), a class of compounds vital in the management of depression and other neurological disorders.[3][4]
Part 1: Synthesis of this compound
The journey to complex bioactive molecules begins with the efficient and scalable synthesis of their core building blocks. Here, we present a robust protocol for the preparation of Ethyl 4-Benzyl-2-morpholinecarboxylate, followed by its conversion to the stable hydrochloride salt. The synthesis commences from the readily available 4-benzyl-morpholine-2-carbonitrile.
Protocol 1: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate
This procedure details the ethanolysis of 4-benzyl-morpholine-2-carbonitrile under acidic conditions to yield the desired ethyl ester.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Benzyl-morpholine-2-carbonitrile | ≥98% | Sigma-Aldrich |
| Ethanol (anhydrous) | ACS Grade | Fisher Scientific |
| Sulfuric Acid (concentrated) | ACS Grade | VWR |
| Diethyl Ether | ACS Grade | EMD Millipore |
| Potassium Carbonate | Anhydrous, ≥99% | Sigma-Aldrich |
| Magnesium Sulfate (anhydrous) | Reagent Grade | Acros Organics |
| Round-bottom flask with reflux condenser | - | - |
| Magnetic stirrer with heating mantle | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a 2 L round-bottom flask with 4-benzyl-morpholine-2-carbonitrile (113.0 g, 0.56 mol) and anhydrous ethanol (1030 mL).
-
Acid Addition: While stirring the solution, carefully add concentrated sulfuric acid (165 mL) in portions. Caution: This is a highly exothermic reaction; the internal temperature will rise to approximately 65 °C. Ensure adequate cooling if necessary.
-
Reflux: Heat the reaction mixture to reflux and maintain for 66 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it to about half its original volume using a rotary evaporator.
-
Neutralization: Carefully basify the concentrated solution with a saturated aqueous solution of potassium carbonate. Caution: Significant frothing may occur.
-
Extraction: Extract the product into diethyl ether (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: Further purify the oil by vacuum distillation to obtain Ethyl 4-Benzyl-2-morpholinecarboxylate.
Expected Yield: ~87%
Protocol 2: Formation of this compound
The hydrochloride salt offers improved stability and handling properties.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Ethyl 4-Benzyl-2-morpholinecarboxylate | As synthesized | - |
| Diethyl Ether (anhydrous) | ACS Grade | EMD Millipore |
| Hydrochloric Acid (2M in diethyl ether) | - | Sigma-Aldrich |
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified Ethyl 4-Benzyl-2-morpholinecarboxylate in anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether until precipitation is complete.
-
Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Visualization of the Synthetic Pathway:
Caption: Synthesis of the target intermediate.
Part 2: Application in the Synthesis of a Reboxetine Analogue
To illustrate the utility of this compound, we will outline its application in a multi-step synthesis of a simplified analogue of Reboxetine, a potent and selective norepinephrine reuptake inhibitor.[6] This synthetic route showcases key transformations of the intermediate.
Overall Synthetic Scheme:
Caption: Synthetic route to a Reboxetine analogue.
Protocol 3: Reduction of the Ester to the Corresponding Alcohol
The first transformation is the reduction of the ethyl ester to the primary alcohol. A mild reducing agent like sodium borohydride is suitable for this purpose, as demonstrated in the synthesis of related benzyl morpholine derivatives.[7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Ethyl 4-Benzyl-2-morpholinecarboxylate | As synthesized | - |
| Methanol | ACS Grade | Fisher Scientific |
| Sodium Borohydride | ≥98% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | EMD Millipore |
| Saturated aqueous solution of Ammonium Chloride | - | - |
Step-by-Step Procedure:
-
Dissolution and Cooling: Dissolve Ethyl 4-Benzyl-2-morpholinecarboxylate (e.g., 10 g, 40.1 mmol) in methanol (150 mL) in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (e.g., 3.0 g, 80.2 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-Benzyl-morpholin-2-yl)methanol.
Protocol 4: Introduction of the Aryloxy Moiety via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the formation of C-O bonds with inversion of stereochemistry if a chiral center is involved. Here, it is used to couple the primary alcohol with a phenol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| (4-Benzyl-morpholin-2-yl)methanol | As synthesized | - |
| 2-Ethoxyphenol | ≥98% | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | ≥99% | Acros Organics |
| Diisopropyl azodicarboxylate (DIAD) | ~95% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of (4-Benzyl-morpholin-2-yl)methanol (e.g., 5.0 g, 24.1 mmol), 2-ethoxyphenol (e.g., 3.6 g, 26.5 mmol), and triphenylphosphine (e.g., 7.0 g, 26.5 mmol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, add DIAD (e.g., 5.4 g, 26.5 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Benzyl-2-((2-ethoxyphenoxy)methyl)morpholine.
Protocol 5: N-Debenzylation via Catalytic Hydrogenolysis
The removal of the N-benzyl protecting group is a critical step. Catalytic hydrogenolysis is a clean and efficient method, provided the molecule does not contain other functional groups susceptible to reduction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Benzyl-2-((2-ethoxyphenoxy)methyl)morpholine | As synthesized | - |
| Palladium on Carbon (10 wt. %) | - | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
| Hydrogen Gas | High Purity | - |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 4-Benzyl-2-((2-ethoxyphenoxy)methyl)morpholine (e.g., 5.0 g) in methanol (100 mL) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.5 g, 10 wt. %) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator at 50 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 2-((2-Ethoxyphenoxy)methyl)morpholine.
The final product can be converted to its hydrochloride salt following a procedure similar to Protocol 2.
Data Summary
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1. Ethanol-ysis | Ethyl 4-Benzyl-2-morpholinecarboxylate | ~87% | >95% |
| 2. Reduction | (4-Benzyl-morpholin-2-yl)methanol | >90% | >95% |
| 3. Mitsunobu Reaction | 4-Benzyl-2-((2-ethoxyphenoxy)methyl)morpholine | 60-70% | >95% |
| 4. N-Debenzylation | 2-((2-Ethoxyphenoxy)methyl)morpholine | >95% | >98% |
Conclusion: A Versatile Intermediate for Drug Discovery
This compound is a strategically important intermediate that provides access to a wide range of substituted morpholine derivatives. The protocols detailed herein offer a practical guide for its synthesis and subsequent elaboration into complex molecules with potential therapeutic applications. The N-benzyl group serves as an effective protecting group that can be readily removed in the later stages of a synthesis, allowing for the introduction of further diversity. The presented synthetic route to a reboxetine analogue exemplifies the utility of this building block in the development of CNS-active agents. As the demand for novel therapeutics continues to grow, the importance of versatile and readily accessible intermediates like this compound will undoubtedly increase.
References
- Google Patents. US7294623B2 - Benzyl morpholine derivatives.
-
PubMed. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Available at: [Link]
-
ResearchGate. Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Available at: [Link]
-
PubMed. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Available at: [Link]
-
PMC - NIH. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Available at: [Link]
-
PubChem. 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate | C14H17NO5 | CID 19839044. Available at: [Link]
-
PMC - NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available at: [Link]
-
PubChem. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197. Available at: [Link]
-
PubChem. Reboxetine | C19H23NO3 | CID 127151. Available at: [Link]
-
ResearchGate. The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Available at: [Link]
-
ResearchGate. Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). Available at: [Link]
-
ResearchGate. A variety of methods for the synthesis of benzyl esters. Available at: [Link]
-
PubChem. 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | C19H27NO3 | CID 126402. Available at: [Link]
-
PubMed. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Available at: [Link]
-
ResearchGate. Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Available at: [Link]
-
Pharmaffiliates. 1226776-83-5| Chemical Name : Ethyl n-cbz-morpholine-2-carboxylate. Available at: [Link]
-
ResearchGate. N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Welcome to the technical support guide for the synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important morpholine derivative. We will delve into the causality behind experimental choices, provide validated protocols, and troubleshoot common issues encountered in the laboratory.
Overview of Synthetic Strategy
This compound is a key intermediate in medicinal chemistry, valued for its morpholine scaffold which is a prevalent feature in many CNS-active drugs.[1] Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The most common synthetic approach involves two key stages: the formation of the core morpholine ring system (Ethyl Morpholine-2-carboxylate) and the subsequent N-alkylation with a benzyl group, followed by conversion to its hydrochloride salt for improved stability and handling.
General Synthetic Pathway
The overall transformation can be visualized as follows:
Caption: High-level overview of the synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare Ethyl 4-Benzyl-2-morpholinecarboxylate?
A1: The most prevalent and adaptable route involves the N-benzylation of a pre-formed Ethyl Morpholine-2-carboxylate ring.[2] This precursor is typically synthesized via an intramolecular Dieckmann condensation of an appropriate N-substituted di-ester.[3][4] An alternative, though less common, route starts with 4-benzyl-morpholine-2-carbonitrile, which is then subjected to acidic ethanolysis to directly yield the target ester.[5] This latter method can achieve high yields (around 87%) but may require harsher conditions (e.g., concentrated sulfuric acid, prolonged reflux).[5]
Q2: What is a realistic target yield for this multi-step synthesis?
A2: Achieving a high overall yield requires optimization at each step. For the N-benzylation step, yields can range from moderate to excellent (60-95%), depending on the chosen conditions.[2][6] The initial ring formation can be more variable. The final salt formation and purification steps typically proceed with high efficiency (>90%), but material loss during handling and recrystallization is inevitable. A realistic, optimized overall yield would be in the range of 65-75%.
Q3: What are the most critical parameters to control throughout the synthesis?
A3: There are three critical control points:
-
Base and Temperature in Ring Formation: The Dieckmann condensation is highly sensitive to the choice of base and temperature. The use of a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride is crucial to favor intramolecular cyclization over competing side reactions.[7]
-
Stoichiometry and Base in N-Benzylation: The molar ratio of the amine, benzylating agent, and base is critical. An excess of the benzylating agent can lead to quaternary salt formation, while insufficient base will result in low conversion. The base must be strong enough to deprotonate the morpholine nitrogen but not so strong as to cause elimination or other side reactions with the benzyl halide.[8]
-
pH Control and Solvent Choice during Work-up and Salt Formation: Precise pH control is essential during the aqueous work-up to ensure the product is in its free base form for extraction into an organic solvent. For the final salt formation, the choice of solvent is critical to induce clean crystallization of the hydrochloride salt rather than precipitation of an amorphous solid or oil.[9][10]
Troubleshooting Guide
Part 1: Dieckmann Condensation for Ring Formation
Problem: My Dieckmann condensation to form the Ethyl Morpholine-2-carboxylate precursor is giving a very low yield.
This is a common issue in intramolecular cyclizations. The success of the Dieckmann condensation hinges on favoring the intramolecular reaction pathway over intermolecular polymerization or decomposition.[4]
Possible Causes & Solutions:
-
Cause 1: Incorrect Base Selection. Using a nucleophilic base like sodium ethoxide in ethanol can lead to transesterification and other side reactions, especially if the reaction is not completely anhydrous.[4] The equilibrium may not favor the product if the resulting β-keto ester is not efficiently deprotonated.
-
Cause 2: Reaction Conditions Not Optimized. High concentrations can favor intermolecular side reactions. The temperature might be too high or too low.
-
Solution: Employ high-dilution conditions to favor the intramolecular cyclization. This is achieved by the slow addition of the diester substrate to a solution of the base. Maintain a controlled temperature; for NaH, reactions are often started at 0°C and then gently warmed, while t-BuOK reactions can often be run at room temperature.
-
-
Cause 3: Reverse Reaction. If the product β-keto ester is not deprotonated by the base to form a stable enolate, the reaction can be reversible and the equilibrium may lie on the side of the starting material.[4]
-
Solution: Ensure at least one full equivalent of a strong base is used. The final, irreversible deprotonation of the product is the thermodynamic driving force for the reaction.[11] The reaction must be quenched with acid during work-up to re-protonate the enolate and yield the final product.
-
Caption: Key steps in the Dieckmann condensation mechanism.[7]
Part 2: N-Benzylation Reaction
Problem: The N-benzylation reaction shows low conversion of the starting material.
Incomplete conversion is a frequent issue in N-alkylation reactions and typically points to suboptimal reaction parameters.[12]
Possible Causes & Solutions:
-
Cause 1: Insufficiently Strong Base or Incorrect Stoichiometry. The secondary amine of the morpholine ring is not strongly nucleophilic. A base is required to act as a scavenger for the HBr or HCl generated, driving the reaction to completion. If the base is too weak or used in a sub-stoichiometric amount, the reaction mixture will become acidic, protonating the starting amine and shutting down the reaction.
-
Solution: Use at least 1.1 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or a stronger inorganic base like potassium carbonate (K₂CO₃). K₂CO₃ is often preferred as it is inexpensive and easily removed by filtration.[2]
-
-
Cause 2: Low Reaction Temperature or Insufficient Time. N-alkylation reactions can be slow, especially with less reactive alkylating agents like benzyl chloride compared to benzyl bromide.
-
Solution: Increase the reaction temperature. Refluxing in a solvent like acetonitrile or acetone is common. Monitor the reaction progress by TLC or LCMS to ensure it has gone to completion, which may take several hours.[2]
-
-
Cause 3: Poor Solvent Choice. The solvent must be able to dissolve the starting materials and facilitate the Sₙ2 reaction.
-
Solution: Aprotic polar solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone are excellent choices. They effectively solvate the cation of the transition state without interfering with the nucleophile.
-
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Benzylating Agent | Benzyl Chloride (1.0 eq) | Benzyl Bromide (1.1 eq) | Benzyl bromide is a more reactive electrophile. |
| Base | Triethylamine (1.1 eq) | K₂CO₃ (2.0 eq) | K₂CO₃ is a stronger base, insoluble (heterogeneous), and easy to remove. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | ACN has a higher boiling point, allowing for higher reaction temperatures. |
| Temperature | Room Temperature | 80 °C (Reflux) | Increased temperature significantly accelerates the Sₙ2 reaction rate. |
Table 1: Comparison of N-Benzylation Conditions.
Part 3: Product Isolation and Purification
Problem: The free base product is a persistent, hard-to-purify oil.
This is a very common observation. The free base, Ethyl 4-Benzyl-2-morpholinecarboxylate, is often isolated as a yellow or brown oil, which can be difficult to handle and may contain impurities.[5][10]
Possible Causes & Solutions:
-
Cause 1: Residual Impurities. Starting materials (e.g., excess benzyl alcohol if formed via hydrolysis) or reaction byproducts are preventing crystallization.
-
Solution: Purify the crude oil using silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity to hexane/ethyl acetate (1:1), is typically effective at separating the less polar impurities from the more polar product.[10]
-
-
Cause 2: Incomplete Solvent Removal. Trace amounts of high-boiling solvents like DMF or residual extraction solvents can keep the product oily.
-
Solution: After concentrating the product on a rotary evaporator, place it under a high vacuum for several hours, possibly with gentle heating (40-50 °C), to remove any residual volatile compounds.
-
Caption: Troubleshooting workflow for low N-benzylation yield.
Part 4: Hydrochloride Salt Formation
Problem: The hydrochloride salt fails to crystallize or precipitates as an oil.
This issue indicates problems with either the purity of the free base or the crystallization conditions.
Possible Causes & Solutions:
-
Cause 1: Impure Free Base. As mentioned above, impurities will inhibit the formation of a stable crystal lattice.
-
Solution: Ensure the free base is of high purity (>98% by HPLC/NMR) before attempting salt formation. If necessary, perform column chromatography.[10]
-
-
Cause 2: Incorrect Solvent System. The solvent must be one in which the free base is soluble but the hydrochloride salt is insoluble.
-
Solution: A common and effective method is to dissolve the purified free base in a non-polar solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or gaseous HCl) dropwise with vigorous stirring. The hydrochloride salt should precipitate as a white solid.
-
-
Cause 3: Water Contamination. The presence of water can sometimes lead to the formation of a hydrate or prevent crystallization altogether, resulting in an oil.
-
Solution: Ensure all solvents and glassware are thoroughly dry. Using a reagent like acetyl chloride in an alcohol solvent (e.g., ethanol) can generate anhydrous HCl in situ and provide a good medium for crystallization.
-
Detailed Experimental Protocols
Protocol 1: Optimized N-Benzylation of Ethyl Morpholine-2-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl Morpholine-2-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (ACN, approx. 0.1 M concentration).
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the K₂CO₃ and wash the solid with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil.[2] The crude product can be taken to the next step or purified by column chromatography if necessary.
Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
-
Purify the crude free base from Protocol 1 via silica gel chromatography if significant impurities are present.
-
Dissolve the purified oil (1.0 eq) in anhydrous diethyl ether (10-15 mL per gram of oil).
-
While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until the solution becomes slightly acidic (test with pH paper on a wetted glass rod). A white precipitate should form immediately.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the white solid by vacuum filtration, washing the filter cake with a generous amount of cold diethyl ether to remove any non-salt impurities.
-
Dry the solid under high vacuum to yield this compound.
-
For higher purity, the salt can be recrystallized from a suitable solvent system, such as ethanol/ethyl acetate.[13]
References
-
Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
ResearchGate. (n.d.). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Retrieved from [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the N-benzylation reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
MDPI. (n.d.). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. Retrieved from [Link]
-
PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions optimization for the N‐formylation of morpholine. Retrieved from [Link]
-
NIH PubChem. (n.d.). Ethyl morpholine-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Welcome to the technical support guide for the synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are utilizing this crucial intermediate in their synthetic endeavors. As a key precursor in the manufacturing of pharmaceuticals such as Viloxazine, achieving high purity and yield is paramount.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your synthesis, and confidently produce high-quality material.
Overview of Primary Synthetic Routes
Two predominant pathways are employed for the synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate. The choice of route often depends on the availability of starting materials and desired scalability. Understanding both is key to troubleshooting, as the byproduct profiles are distinct.
-
Route A: N-Benzylation: This classic approach involves the direct alkylation of Ethyl 2-morpholinecarboxylate with benzyl chloride or benzyl bromide. It is a straightforward method but requires careful control to prevent over-alkylation.[3]
-
Route B: Nitrile Ethanolysis: This route starts with 4-Benzyl-2-morpholinecarbonitrile. The nitrile is converted to the ethyl ester via acid-catalyzed alcoholysis, typically using a mixture of ethanol and a strong acid like sulfuric acid under reflux.[4]
Diagram 1: High-level overview of the two primary synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
The impurity profile is highly dependent on your chosen synthetic route.
-
For Route A (N-Benzylation): The most prevalent byproduct is the quaternary ammonium salt, 4,4-dibenzyl-2-(ethoxycarbonyl)morpholin-1-ium halide . This arises from a second benzylation event. You will also likely encounter unreacted starting materials, namely Ethyl 2-morpholinecarboxylate and residual benzyl halide.
-
For Route B (Nitrile Ethanolysis): Common impurities include unreacted 4-Benzyl-2-morpholinecarbonitrile and the corresponding carboxylic acid, 4-Benzyl-2-morpholinecarboxylic acid , which results from the hydrolysis of the ester or nitrile by trace water under the harsh acidic conditions.
Q2: My final product is a persistent oil and won't crystallize into the hydrochloride salt. What's wrong?
This is a classic sign of impurities interfering with the crystal lattice formation.[5] Even small amounts of residual starting materials, byproducts (especially the quaternary salt), or solvents can act as crystal growth inhibitors.
-
Primary Cause: Insufficient purification of the free base before the salt formation step.
-
Solution: First, ensure all solvents are removed under a high vacuum. If the free base is still an oil, it must be purified further, typically via silica gel column chromatography, before attempting the salt formation again.[4][5]
Q3: Which analytical techniques are best for monitoring the reaction and assessing purity?
A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): Indispensable for real-time reaction monitoring. It allows you to visualize the consumption of starting materials and the appearance of the product and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can accurately determine the percentage of your desired product and resolve closely related impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of your final product and for identifying unknown impurities by their unique proton and carbon signals.[5]
Q4: How critical is temperature control during the N-benzylation step (Route A)?
Temperature control is crucial. While heating is necessary to drive the reaction to completion, excessive temperatures (e.g., >80-90 °C) can significantly accelerate the rate of the second benzylation, leading to a higher proportion of the undesired quaternary salt byproduct. A moderate temperature provides the best balance between reaction rate and selectivity.
Troubleshooting Guide
Route A: N-Benzylation Pathway
Problem: My TLC/HPLC shows a significant, highly polar byproduct that doesn't move from the TLC baseline.
-
Plausible Cause: This is the classic signature of the 4,4-dibenzyl-2-(ethoxycarbonyl)morpholin-1-ium halide (quaternary salt). As a charged species, it is highly polar and adheres strongly to silica gel. Its formation is favored by the use of excess benzyl halide, elevated temperatures, or prolonged reaction times.
-
Identification Strategy:
-
Solubility Test: The quaternary salt is typically soluble in water, whereas the desired free base product has limited water solubility. An aqueous wash of your organic layer should remove this impurity.
-
NMR Analysis: In the ¹H NMR spectrum of the crude product, the quaternary salt will exhibit distinct benzylic protons shifted significantly downfield compared to the desired product due to the positive charge on the nitrogen.
-
-
Corrective Actions:
-
Optimization: Reduce the equivalents of benzyl halide used to 1.0-1.1 equivalents. Maintain a moderate reaction temperature and monitor the reaction closely by TLC to avoid unnecessarily long reaction times.
-
Purification: During workup, perform multiple washes of the organic layer with water or brine to partition the water-soluble quaternary salt into the aqueous phase. If it persists, purification by column chromatography is required.
-
Diagram 2: Mechanism of desired N-benzylation versus over-alkylation byproduct formation.
Problem: The reaction is sluggish and significant amounts of Ethyl 2-morpholinecarboxylate remain.
-
Plausible Causes:
-
Inefficient Base: The base (e.g., K₂CO₃, Na₂CO₃) may be of poor quality, not sufficiently anhydrous, or not strong enough to effectively scavenge the H-X produced.
-
Low Temperature: The reaction temperature may be too low for the chosen solvent/reagent combination.
-
Phase Transfer Issues: In a biphasic system (e.g., solid K₂CO₃ in acetonitrile), poor mixing or the absence of a phase-transfer catalyst can slow the reaction.
-
-
Identification Strategy:
-
TLC Analysis: Co-spot the reaction mixture with a sample of the Ethyl 2-morpholinecarboxylate starting material. An intense spot at the same Rf value confirms the issue.
-
HPLC Analysis: The starting material will have a distinct, typically shorter, retention time than the benzylated product.
-
-
Corrective Actions:
-
Reagent Quality: Use freshly dried, finely powdered potassium carbonate.
-
Solvent/Temperature: Ensure the solvent is appropriate (e.g., Acetonitrile, DMF) and increase the temperature moderately, monitoring for byproduct formation.
-
Catalyst: Consider adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to accelerate the reaction.
-
Route B: Nitrile Ethanolysis Pathway
Problem: The workup is complicated by the formation of an emulsion or a solid precipitate during basification.
-
Plausible Cause: This strongly indicates the presence of the byproduct 4-Benzyl-2-morpholinecarboxylic acid . Under the strong acidic reflux conditions, some of the nitrile or the newly formed ester can be hydrolyzed to the carboxylic acid, especially if there is water in the ethanol or sulfuric acid. When you basify the reaction mixture to neutralize the sulfuric acid, this carboxylic acid forms a carboxylate salt, which can act as a surfactant (causing emulsions) or precipitate if its solubility is low.
-
Identification Strategy:
-
pH Test: After basifying and extracting, re-acidify the aqueous layer. If a precipitate forms, it is likely the carboxylic acid byproduct.
-
IR Spectroscopy: The carboxylic acid will show a characteristic broad O-H stretch from ~2500-3300 cm⁻¹, which will be absent in the desired ester product.
-
-
Corrective Actions:
-
Anhydrous Conditions: Use anhydrous ethanol and fresh, concentrated sulfuric acid to minimize the presence of water.
-
Modified Workup: After concentrating the reaction mixture, instead of basifying immediately, quench it into a large volume of ice water and extract the desired ester product with a non-polar solvent like diethyl ether or ethyl acetate. The more polar carboxylic acid will have lower solubility in the organic phase. The organic layer can then be washed with a mild base (e.g., saturated NaHCO₃ solution) to remove the remaining acid.[5]
-
Key Protocols & Data
This section provides standardized data and protocols for the analysis and purification of Ethyl 4-Benzyl-2-morpholinecarboxylate.
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Name | Formation Route | Key ¹H NMR Signature (in CDCl₃) | TLC Characteristics (Silica) |
| Unreacted Starting Materials | |||
| Ethyl 2-morpholinecarboxylate | Route A | Absence of benzyl protons (~7.3 ppm, ~3.5 ppm) | More polar than product |
| 4-Benzyl-2-morpholinecarbonitrile | Route B | Absence of ethyl ester protons (~4.2 ppm, ~1.3 ppm) | Less polar than product |
| Side-Reaction Products | |||
| 4,4-Dibenzyl-2-(ethoxycarbonyl)morpholin-1-ium Halide | Route A | Downfield shift of benzylic protons (>5.0 ppm) | Stays at baseline (Rf ≈ 0) |
| 4-Benzyl-2-morpholinecarboxylic Acid | Route B | Absence of ethyl ester protons; presence of broad acid proton (>10 ppm) | Significantly more polar than product |
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Expected Retention Times: Product: ~8-10 min; Byproducts will vary based on polarity.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Preparation: Dissolve the crude free base oil in a minimal amount of dichloromethane.
-
Slurry: In a separate beaker, make a slurry of silica gel in the starting eluent.
-
Packing: Pack a column with the silica slurry.
-
Loading: Add the dissolved product to the top of the column.
-
Elution: Elute with a gradient of ethyl acetate in heptane or hexane (e.g., starting from 10:90 and gradually increasing to 30:70).[4] The exact gradient should be determined by TLC analysis first.
-
Collection: Collect fractions and analyze by TLC to pool the pure product.
-
Concentration: Evaporate the solvent from the pure fractions under reduced pressure to yield the purified free base as an oil.
Protocol 3: Conversion to Hydrochloride Salt and Recrystallization
-
Dissolve the purified free base oil in a suitable solvent such as ethyl acetate or isopropanol (IPA).[1]
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl followed by an anti-solvent like ethyl acetate) dropwise with stirring.[1]
-
Monitor for precipitation of the hydrochloride salt.
-
If precipitation is slow, cool the mixture in an ice bath.
-
Filter the resulting solid, wash with a small amount of cold solvent (e.g., ethyl acetate), and dry under vacuum.
-
For recrystallization, dissolve the solid in a minimal amount of a hot solvent like n-butanol or an IPA/ethyl acetate mixture and allow it to cool slowly to form high-purity crystals.[6]
Diagram 3: Troubleshooting and purification workflow for obtaining high-purity final product.
References
- Process for the preparation of viloxazine hydrochloride.
- Methods for producing viloxazine salts and novel polymorphs thereof.
- Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
-
METHODS FOR PRODUCING VILOXAZINE SALTS AND NOVEL POLYMORPHS THEREOF. European Patent Office (EP 2558437 B1). [Link]
- Benzyl morpholine derivatives.
-
Preparation method of 4-ethylbenzyl chloride. Eureka | Patsnap. [Link]
-
Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. National Institutes of Health (PMC). [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
Sources
- 1. WO2023248154A1 - Process for the preparation of viloxazine hydrochloride - Google Patents [patents.google.com]
- 2. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 3. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
"Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride" optimizing reaction conditions (temperature, solvent)
Technical Support Center: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reaction optimization, focusing specifically on the critical parameters of temperature and solvent selection. Our goal is to empower you with the scientific rationale behind experimental choices to achieve higher yields, purity, and reproducibility.
Synthetic Pathway Overview
The most common and direct route to Ethyl 4-Benzyl-2-morpholinecarboxylate is the N-alkylation of Ethyl 2-morpholinecarboxylate with a suitable benzylating agent, such as benzyl chloride or benzyl bromide. This SN2 reaction is typically mediated by a base in an appropriate organic solvent. The subsequent hydrochloride salt formation is achieved by treating the free base with hydrochloric acid.
Caption: General reaction scheme for the synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate HCl.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in this N-benzylation reaction? A1: The primary challenge is achieving a complete and clean reaction. Incomplete reactions leave unreacted Ethyl 2-morpholinecarboxylate, which can be difficult to separate from the product. Conversely, overly aggressive conditions can lead to the formation of a quaternary ammonium salt by-product from a second benzylation. Balancing reactivity to drive the reaction to completion while avoiding side products is key.
Q2: How critical is the choice of base, and what are the best options? A2: The base is critical. It must be strong enough to deprotonate the secondary amine of the morpholine but not so strong that it promotes side reactions like elimination of the benzyl halide or hydrolysis of the ester.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are generally insoluble in many organic solvents, creating a solid-liquid phase reaction that can be easily worked up by filtration. Their insolubility can sometimes lead to slower reaction rates.[1][2]
-
Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are soluble and often lead to faster, homogeneous reactions. However, they form hydrochloride salts that may be soluble or form an oily precipitate, complicating purification.
Q3: My starting Ethyl 2-morpholinecarboxylate is a hydrochloride salt. Can I use it directly? A3: No, you must use the free base of Ethyl 2-morpholinecarboxylate. If your starting material is the HCl salt, you will need to add an additional equivalent of base to neutralize the salt before the N-alkylation can proceed. A better practice is to neutralize the salt in a separate step, extract the free base, dry it, and then use it in the reaction to ensure accurate stoichiometry.
Q4: How is the final hydrochloride salt typically prepared? A4: Once the free base product, Ethyl 4-Benzyl-2-morpholinecarboxylate, is isolated and purified, it is dissolved in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. A solution of anhydrous HCl in one of these solvents (e.g., 2M HCl in diethyl ether) or anhydrous HCl gas is then slowly added until precipitation is complete.[3] The resulting solid is collected by filtration and dried.
Troubleshooting Guide: Optimizing Temperature & Solvent
This guide addresses specific issues you may encounter during the synthesis.
Caption: Troubleshooting workflow for common synthesis issues.
Detailed Q&A Troubleshooting
Issue 1: My reaction shows very low or no conversion to the desired product.
-
Question: I've mixed my reagents in acetonitrile with K₂CO₃ at room temperature, but after several hours, I only see starting materials on my TLC plate. What's wrong?
-
Answer & Analysis: This is a classic case of insufficient activation energy. While acetonitrile is a good solvent, the SN2 reaction between a secondary amine and benzyl chloride often requires heat to proceed at a reasonable rate. The solid-liquid phase nature with K₂CO₃ can also be slow.
-
Primary Solution (Temperature): Increase the reaction temperature. Start by heating the mixture to 60-80 °C (refluxing acetonitrile). Monitor the reaction by TLC or LC-MS every hour. N-alkylation reactions with alcohols have shown that higher temperatures (up to 220 °C) can be used, but with morpholines, care must be taken to avoid ring-opening at extreme temperatures.[4]
-
Secondary Solution (Solvent): If heating in acetonitrile is still too slow, switch to a higher-boiling point solvent like toluene (b.p. 111 °C) or N,N-Dimethylformamide (DMF, b.p. 153 °C). DMF is a polar aprotic solvent that is particularly effective at accelerating SN2 reactions.[1][5]
-
Issue 2: My reaction starts but stalls at ~50-70% completion, even after prolonged heating.
-
Question: My reaction in refluxing toluene runs well for the first few hours but then stops, leaving a significant amount of starting amine. Why is it stalling?
-
Answer & Analysis: Reaction stalling can be due to several factors. The base may be getting coated by the ammonium salt by-product, reducing its effective surface area. Alternatively, the reactants may not be soluble enough, or the electrophile may not be reactive enough.
-
Primary Solution (Solvent/Additives): Switch to DMF or DMSO. These solvents not only have high boiling points but also do an excellent job of solvating ions and increasing reaction rates.[1] A highly effective strategy is to add a catalytic amount (0.1 eq.) of potassium iodide (KI). The iodide will displace the chloride on the benzyl group to form benzyl iodide in situ. Iodide is a much better leaving group, dramatically accelerating the reaction.[1]
-
Secondary Solution (Base): Ensure you are using at least 2 equivalents of a base like K₂CO₃. One equivalent is consumed to neutralize the H-X generated. An excess helps drive the reaction. If solubility is an issue, switching to a soluble organic base like DIPEA could help, but be mindful of purification challenges.
-
Advanced Solution (Microwave): If available, a microwave reactor can be highly effective. Running the reaction in a sealed vessel in DMF at 150-160 °C for 1 hour can often drive a stalled reaction to completion.[1]
-
Issue 3: My reaction goes to completion, but I get a significant amount of a polar, UV-active side product.
-
Question: I ran the reaction in DMF at 120 °C and consumed all my starting material, but LC-MS shows a second major peak with a higher mass, which I suspect is the quaternary salt. How can I avoid this?
-
Answer & Analysis: The nitrogen on your desired product, Ethyl 4-Benzyl-2-morpholinecarboxylate, is still nucleophilic and can react with another molecule of benzyl chloride to form a quaternary ammonium salt. This is more likely at higher temperatures and with a large excess of the alkylating agent.
-
Primary Solution (Temperature & Stoichiometry): Lower the reaction temperature. Try running the reaction at 80-90 °C instead of 120 °C. While slower, it will give you more control and reduce the rate of the undesired second alkylation. Critically, adjust your stoichiometry. Use no more than 1.0 equivalents of benzyl chloride relative to the Ethyl 2-morpholinecarboxylate. Sometimes, using a slight excess of the amine (e.g., 1.1 equivalents) can help consume all the alkylating agent.
-
Secondary Solution (Monitoring): Monitor the reaction diligently by TLC or LC-MS. As soon as the starting amine is consumed, stop the reaction by cooling it down and proceeding with the workup. Do not let it stir at high temperatures for extended periods after completion.
-
Experimental Protocols & Data
Protocol 1: General Procedure for N-Benzylation
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-morpholinecarboxylate (1.0 eq.).
-
Add the chosen solvent (e.g., Acetonitrile, 20 mL per gram of starting amine).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and catalytic potassium iodide (KI, 0.1 eq.).
-
Begin stirring and add benzyl chloride (1.0 eq.) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 82 °C for acetonitrile reflux) and monitor its progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil via column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure free base.
Data Summary: Impact of Solvent and Temperature
The following table provides an illustrative summary of how reaction conditions can affect the outcome. The data is representative of a typical optimization study.
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Product (%) | Quaternary Salt (%) |
| 1 | THF | 66 (Reflux) | 24 | 45 | 35 | < 1 |
| 2 | ACN | 82 (Reflux) | 12 | 85 | 78 | ~ 5 |
| 3 | Toluene | 110 (Reflux) | 8 | 95 | 85 | ~ 8 |
| 4 | DMF | 80 | 6 | > 99 | 92 | ~ 3 |
| 5 | DMF | 120 | 3 | > 99 | 80 | ~ 18 |
| 6 | ACN + KI | 82 (Reflux) | 5 | > 99 | 94 | ~ 4 |
Analysis:
-
Low-boiling solvents like THF result in poor conversion (Entry 1).
-
Increasing temperature and solvent boiling point (ACN, Toluene) improves yield but starts to show side product formation (Entries 2 & 3).
-
DMF is highly effective but requires temperature control; high temperatures lead to significant by-product (Entries 4 & 5).
-
The addition of catalytic KI provides the best balance of fast reaction time and high yield with minimal side products (Entry 6 vs. Entry 2).
References
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
-
Kaur, J., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl morpholine.
-
Zhang, G., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 239-248. [Link]
-
Zhang, G., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1). [Link]
-
Reddit. (2021). r/Chempros - Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Al-Masoudi, A. A., et al. (2024). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 173–177. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl morpholine-2-carboxylate. PubChem Compound Database. [Link]
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Tsilomelekis, G., et al. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 28(2), 534. [Link]
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Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride. Eureka. [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
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Technical Support Center: Crystallization of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Welcome to the technical support center for "Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific morpholine derivative. Here, we address common challenges with in-depth, scientifically grounded solutions and practical, field-proven advice.
Frequently Asked Questions (FAQs)
Q1: My compound is not crystallizing, even after cooling. What should I do?
A1: This is a common issue often related to supersaturation levels or the presence of impurities. First, try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, consider adding a seed crystal. If neither of these methods works, it may be necessary to either boil off some solvent to increase the concentration or reconsider your solvent system entirely.[1] A detailed troubleshooting workflow for this issue is provided in the "No Crystal Formation" guide below.
Q2: My crystallization is happening too quickly, resulting in a fine powder or amorphous solid. How can I slow it down?
A2: Rapid crystallization often traps impurities and leads to poor crystal quality.[1] To slow down the process, you can add a small amount of additional solvent to slightly decrease the supersaturation. A slower cooling rate, achieved by insulating the flask or allowing it to cool to room temperature before refrigeration, can also promote the growth of larger, more well-defined crystals. For more advanced techniques, refer to the "Controlling Crystal Growth Rate" section.
Q3: The yield of my crystallized product is very low. What are the likely causes?
A3: A poor yield can stem from several factors. Using too much solvent is a primary cause, as a significant portion of your compound may remain in the mother liquor.[1] Incomplete precipitation or premature filtration can also contribute. To diagnose this, you can test the mother liquor for the presence of your compound. Our guide on "Optimizing Crystallization Yield" provides strategies to maximize your recovery.
Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent. To remedy this, you can try lowering the temperature at which crystallization is initiated or using a different solvent system with a lower boiling point. The "Troubleshooting 'Oiling Out'" guide offers a step-by-step approach to resolving this issue.
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting No Crystal Formation
Failure to induce crystallization is a frequent hurdle. The underlying principle is that nucleation, the initial step of crystal formation, requires a sufficient energy barrier to be overcome.[2] This guide provides a systematic approach to diagnosing and resolving this issue.
Caption: Decision tree for troubleshooting lack of crystallization.
-
Scratching: Gently scratch the inner surface of the crystallization flask with a glass stirring rod at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites.[1]
-
Seeding: If you have a small amount of the solid product from a previous successful crystallization, add a tiny crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Anti-Solvent Addition: If your compound is soluble in one solvent but insoluble in another miscible solvent, you can use an anti-solvent crystallization technique.[3] Slowly add the anti-solvent to the solution until it becomes slightly turbid, then allow it to stand.
Guide 2: Controlling Crystal Growth Rate and Morphology
The rate of crystal growth directly impacts the purity and physical properties of the final product. Rapid growth tends to incorporate impurities, while slow, controlled growth yields higher purity crystals.[1][3]
| Parameter | Effect on Crystal Growth | Recommended Action |
| Cooling Rate | Faster cooling leads to rapid nucleation and smaller crystals. | Allow the solution to cool slowly to room temperature before transferring to a colder environment. |
| Supersaturation | High supersaturation promotes rapid nucleation and smaller crystals. | Use a slightly larger volume of solvent than the minimum required for dissolution.[1] |
| Agitation | Agitation can increase the rate of nucleation. | For slow crystal growth, avoid stirring or agitation during the cooling phase. |
| Solvent Choice | The solvent system affects solubility and crystal habit. | Experiment with different solvents or solvent mixtures to find the optimal system. For hydrochloride salts, polar solvents like isopropanol or ethanol are often good starting points.[4] |
Caption: Workflow for optimizing the cooling profile during crystallization.
Guide 3: Troubleshooting "Oiling Out"
"Oiling out" is the precipitation of a liquid phase instead of a solid crystalline phase. This is often due to the high solubility of the compound at the crystallization temperature.
-
Lower the Crystallization Temperature: Induce crystallization at a lower temperature where the solubility of the oil is reduced.
-
Change the Solvent System: Select a solvent in which the compound is less soluble at elevated temperatures. Alternatively, a co-solvent system can be employed to modify the solubility characteristics.[5]
-
Increase the Solvent Volume: Diluting the solution can sometimes prevent the formation of an oil phase by lowering the concentration of the solute.
References
-
University of California, Davis. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. [Link]
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Zhanghua. (n.d.). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Dryer. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
- Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]
-
Fujiwara, M., et al. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. Crystal Growth & Design. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed Central. [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
Scientific Update. (n.d.). Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry. [Link]
- Google Patents. (n.d.).
Sources
Technical Support Center: Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride Analytical Method Validation
Welcome to the technical support guide for the analytical method validation of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation for this specific analyte. Here, we address common challenges with scientifically grounded explanations and provide actionable troubleshooting protocols. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure the scientific integrity of your work.
All methodologies and recommendations are aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4]
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analytical method validation for this compound.
Q1: What are the initial physicochemical properties of this compound that I should consider before starting method development?
A1: A thorough understanding of the molecule's physicochemical properties is the foundation of a robust analytical method.[5] For this compound, key considerations include:
-
Solubility: Determine the solubility in various organic solvents (e.g., methanol, acetonitrile) and aqueous buffers across a pH range. This will inform the selection of the mobile phase and sample diluent.
-
pKa: The presence of the morpholine nitrogen makes the molecule basic. Knowing the pKa is crucial for selecting a suitable buffer system to ensure consistent ionization and retention in reverse-phase HPLC.
-
UV Absorbance: The benzyl group provides a chromophore, making UV detection a suitable choice. Perform a UV scan to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Stability: Preliminary forced degradation studies can provide insights into the molecule's lability to acid, base, oxidation, heat, and light.[6][7] This is critical for developing a stability-indicating method.
Q2: I am observing peak splitting for my main analyte peak in HPLC. What could be the cause?
A2: Peak splitting for amine hydrochloride compounds is a common issue in HPLC.[8] Several factors could be at play:
-
Insufficient Buffering: The hydrochloride salt can create localized pH shifts on the column, leading to partial ionization and, consequently, split peaks.[8] Ensure your mobile phase has sufficient buffer capacity to maintain a consistent pH.
-
Column Issues: A void at the column head, a clogged inlet frit, or disturbed packing can cause peak splitting.[8] This can be checked by injecting a different, well-behaved compound.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase.[8]
Q3: How do I ensure the specificity of my analytical method for this compound?
A3: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][9][10][11][12] To demonstrate specificity, you should:
-
Analyze Blanks and Placebos: Inject a blank (diluent) and a placebo (if applicable, for drug product) to ensure no interfering peaks at the retention time of the analyte.[10]
-
Perform Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[6][7][13] The method should be able to separate the analyte peak from any degradant peaks.[9] A peak purity analysis using a photodiode array (PDA) detector is highly recommended.
-
Analyze Known Impurities: If known process impurities are available, they should be co-injected with the analyte to demonstrate separation.
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you might encounter during method validation.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Secondary Interactions | - Use a mobile phase with a pH that ensures the analyte is fully ionized. For a basic compound like a morpholine derivative, a low pH (e.g., 2.5-3.5) is generally recommended. - Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%). | The morpholine nitrogen can interact with residual silanols on the silica-based stationary phase, causing peak tailing. A low pH protonates the silanols, reducing these interactions. A competing base will preferentially interact with the silanols, masking them from the analyte. |
| Column Overload | - Reduce the injection volume or the concentration of the sample.[14] | Injecting too much analyte can saturate the stationary phase, leading to peak distortion. |
| Mismatched Sample and Mobile Phase Strength | - Dilute the sample in the initial mobile phase composition. | If the sample is dissolved in a solvent stronger than the mobile phase, it will travel through the column as a band, causing peak fronting. |
Problem 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate Column Equilibration | - Ensure the column is equilibrated with the mobile phase for a sufficient time (typically 10-20 column volumes) before the first injection and between gradient runs. | Insufficient equilibration leads to a non-homogenous stationary phase environment, causing retention time shifts. |
| Mobile Phase Composition Drift | - Prepare fresh mobile phase daily. - If using a quaternary pump, ensure proper solvent mixing by priming each line. | The composition of the mobile phase can change over time due to the evaporation of the more volatile component, affecting analyte retention. |
| Pump Malfunction | - Check for leaks in the pump heads and connections. - Perform a flow rate accuracy test. | Inconsistent flow from the pump will directly impact retention times.[15] |
| Temperature Fluctuations | - Use a column oven to maintain a constant temperature. | Retention times can be sensitive to changes in temperature. |
Problem 3: Failure to Meet Accuracy and Precision Acceptance Criteria
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inaccurate Standard Preparation | - Use a calibrated analytical balance. - Ensure the reference standard is fully dissolved. - Use calibrated volumetric flasks and pipettes. | The accuracy of the results is directly dependent on the accuracy of the standard preparation. |
| Sample Preparation Variability | - Optimize and clearly define the sample preparation procedure. - Ensure complete extraction of the analyte from the sample matrix. | Inconsistent sample preparation will lead to poor precision. |
| Non-Linear Detector Response | - Verify the linearity of the method over the intended concentration range.[16] | If the concentration of the samples falls outside the linear range of the detector, the results will be inaccurate. |
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to demonstrate the specificity and stability-indicating nature of an analytical method.[6][7]
-
Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final concentration with the diluent.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for a specified time. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to a final concentration.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time. Dilute to a final concentration.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the drug substance.
-
Photolytic Degradation: Expose a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a PDA detector.
-
Evaluation:
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
IV. Data Presentation
Table 1: System Suitability Parameters and Acceptance Criteria
System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure the system is performing adequately.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | To ensure peak symmetry. |
| Theoretical Plates (N) | N > 2000 | To measure column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for n≥5 injections) | To demonstrate injection precision. |
| Resolution (Rs) | Rs > 2.0 (between analyte and closest eluting peak) | To ensure adequate separation of peaks. |
V. Logical Relationships
Diagram: Troubleshooting Logic for Out-of-Specification (OOS) Results
This diagram illustrates a logical approach to investigating an OOS result during method validation.
Caption: Decision tree for OOS result investigation.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed. [Link]
-
HPLC Specificity Testing: Importance Explained - Altabrisa Group. [Link]
-
Common Problems in Analytical Method Validation - Pharma Specialists. [Link]
-
Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. [Link]
-
Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril - SciELO. [Link]
-
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
-
Amine hydrochloride in HPLC - Chromatography Forum. [Link]
-
Top Mistakes in Analytical Method Validation and How to Avoid Them. [Link]
-
How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
Troubleshooting HPLC Method Reliability - LCGC International. [Link]
-
Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry - YouTube. [Link]
-
Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography - ASTM. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]
-
Different analytical methods of estimation of morpholine or its derivatives - ResearchGate. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [Link]
-
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - ResearchGate. [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles - La démarche ISO 17025. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. [Link]
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. [Link]
-
Troubleshooting Common HPLC Issues | Labcompare.com. [Link]-Issues/)
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. longdom.org [longdom.org]
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- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. labcompare.com [labcompare.com]
- 16. Common Problems in Analytical Method Validation [pharmaspecialists.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Welcome to the technical support center for the scale-up synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antidepressant Reboxetine, robust and scalable production is critical.[1][2] This document provides in-depth, field-proven insights into the common challenges and troubleshooting steps associated with this process.
Process Overview: From Precursor to Final Salt
The synthesis is typically a two-step process starting from the commercially available or prepared Ethyl 2-morpholinecarboxylate. The core transformation involves the N-alkylation of the morpholine nitrogen followed by the formation of the hydrochloride salt to facilitate purification and handling.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant amounts of dibenzyl amine and unreacted starting material during the N-benzylation step. What is the cause and how can I mitigate this?
A1: This is a classic challenge in N-alkylation and points to issues with reaction stoichiometry, base selection, and temperature control.
-
Causality:
-
Unreacted Starting Material: Insufficient reaction time, low temperature, or a weak base can lead to incomplete conversion.
-
Dibenzyl Amine Formation: This impurity arises from the reaction of benzyl chloride with benzylamine, which is formed if the benzylating agent degrades or if there are impurities in the starting materials. More commonly, over-alkylation of the desired product is not a primary concern here, but side reactions of the benzylating agent are.
-
Quaternary Salt Formation: If conditions are too harsh (high temperature, strong base), the product's nitrogen can be alkylated a second time by benzyl chloride, forming a quaternary ammonium salt. This is often an insoluble solid that can complicate work-up.
-
-
Scale-Up Recommendations:
-
Controlled Reagent Addition: On a large scale, add the benzyl chloride slowly and sub-surface to maintain a consistent temperature and minimize localized "hot spots" that can accelerate side reactions.
-
Base Selection: While strong bases like NaH are effective in the lab, they pose significant safety risks (hydrogen gas evolution) and handling challenges at scale. A milder, solid base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is highly recommended. They are inexpensive, easy to handle, and facilitate a heterogeneous reaction that is often easier to control. The reaction may require a higher temperature (e.g., 60-80 °C in a solvent like acetonitrile) to achieve a reasonable rate.
-
Phase Transfer Catalyst (PTC): When using a solid base like K₂CO₃ in a solvent where it has low solubility, the reaction can be slow. Adding a catalytic amount of a PTC, such as tetrabutylammonium bromide (TBAB), can dramatically increase the reaction rate by transferring the carbonate anion into the organic phase. This often allows for lower reaction temperatures and shorter times, improving the overall impurity profile.
-
In-Process Controls (IPCs): Do not run the reaction on a fixed time. Implement IPCs using HPLC or GC to monitor the disappearance of the starting material. The reaction should be quenched only after reaching the desired conversion level (e.g., <1% starting material remaining).
-
Q2: During aqueous work-up, my product yield is very low. It seems the product is lost to the aqueous phase. How can I improve extraction efficiency?
A2: The free base, Ethyl 4-Benzyl-2-morpholinecarboxylate, has a degree of water solubility due to the polar morpholine ring and the ester group. This issue is exacerbated at scale where larger volumes of water are used for washing.
-
Causality: The polarity of the morpholine moiety leads to partitioning into the aqueous layer, especially if the pH is not optimal or if emulsions form.
-
Troubleshooting & Optimization:
-
pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 10). This ensures the morpholine nitrogen is in its free base form, which is significantly less water-soluble than its protonated (ammonium) form. Use an inexpensive base like NaOH or K₂CO₃ for this adjustment.
-
"Salting Out" Effect: This is a highly effective technique for large-scale extractions. Before extracting with your organic solvent, saturate the aqueous layer with sodium chloride (NaCl).[3] This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and forcing it into the organic layer.[3]
-
Solvent Selection: While solvents like dichloromethane (DCM) are excellent for extraction, they have environmental and safety drawbacks for large-scale use. Consider more plant-friendly solvents like methyl tert-butyl ether (MTBE), 2-methyltetrahydrofuran (2-MeTHF), or ethyl acetate. You may need to perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Back-Extraction: To minimize the final organic volume, you can combine all your organic extracts and perform a single wash with a small amount of brine. This removes residual water without significant product loss.
-
Q3: When I add HCl to precipitate the hydrochloride salt, I get an oil or a sticky solid instead of a crystalline product. What's wrong?
A3: "Oiling out" during crystallization is a common problem at scale and is almost always related to purity, solvent choice, or the rate of salt formation.
-
Causality:
-
Impurities: Residual solvents, starting materials, or reaction byproducts can act as "eutectic melters," depressing the melting point of your product and preventing proper crystal lattice formation.
-
Solvent System: The solvent must be one in which the free base is soluble but the hydrochloride salt is insoluble. If the salt has some solubility, it can come out of solution as a supersaturated oil.
-
Rapid pH Change: Adding concentrated aqueous HCl or adding gaseous HCl too quickly can cause a rapid, uncontrolled precipitation, which favors amorphous solids or oils over ordered crystals.
-
Water Content: The presence of even small amounts of water can hinder crystallization.
-
-
Scale-Up Protocol for Crystallization:
-
Purity Check: Before attempting salt formation, ensure the free base solution is clean. A preliminary charcoal treatment or silica gel plug filtration of the organic solution can remove baseline impurities.
-
Solvent Exchange: After extraction and drying, consider performing a solvent swap to an ideal crystallization solvent like isopropanol (IPA), ethanol, or ethyl acetate.
-
Controlled HCl Addition: Use a solution of HCl in a suitable solvent (e.g., 2M HCl in IPA). Add the HCl solution slowly at a controlled temperature (e.g., 20-30 °C) to the stirred solution of the free base. This allows for controlled nucleation and crystal growth.
-
Seed Crystals: For consistent results at scale, seeding is highly recommended. Add a small quantity (0.1-1% w/w) of previously isolated, pure crystalline product after adding a small portion of the HCl solution. This provides a template for proper crystal growth.
-
Anti-Solvent Addition: If the salt has moderate solubility, an anti-solvent can be used. For example, after precipitating the salt from IPA, you can slowly add a non-polar solvent like heptane or MTBE to decrease the salt's solubility and increase the isolated yield.
-
Troubleshooting Guide: Common Scale-Up Issues
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Degradation of product or reagents. 3. Product loss during work-up. | 1. Monitor reaction with IPC (HPLC/GC); increase reaction time or temperature if safe. 2. Check reagent purity; ensure reaction is run under an inert atmosphere (N₂) if sensitive to air. 3. Use the "salting out" technique; ensure pH of the aqueous layer is >10 before extraction.[3] |
| Poor Filterability of Final Product | 1. Very fine particles ( "fines") formed due to rapid precipitation. 2. Product is an amorphous or sticky solid. | 1. Slow down the addition of HCl; control the crystallization temperature; implement a temperature ramp-down profile (e.g., cool from 40°C to 0°C over 4 hours). 2. Re-dissolve the product by heating and allow it to cool slowly. Consider using a different crystallization solvent or a solvent/anti-solvent system. |
| Product Fails Purity Specification | 1. Incomplete removal of starting materials or byproducts. 2. Co-precipitation of impurities with the HCl salt. | 1. Improve purification of the free base before salt formation (e.g., charcoal treatment, silica plug). 2. Perform a re-crystallization or a re-slurry of the isolated HCl salt in a suitable solvent (e.g., hot IPA) to purge impurities. |
| Exothermic Runaway During N-Benzylation | 1. Addition rate of benzyl chloride is too fast. 2. Inadequate cooling capacity of the reactor. | 1. Add the electrophile sub-surface at a controlled rate tied to the internal temperature. Never add reagents faster than the cooling system can handle. 2. Ensure the reactor's heat transfer coefficient is known and sufficient for the batch size. Consider diluting the reaction mixture to increase the thermal mass. |
Key Process Parameters and Control Strategy
Effective process control is essential for a successful and reproducible scale-up. The following diagram outlines critical parameters and decision points.
Caption: Decision workflow for process control during synthesis.
Scalable Laboratory Protocol
This protocol is designed for a 1 mole scale and can be adapted for larger equipment.
Step 1: N-Benzylation of Ethyl 2-morpholinecarboxylate
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge Ethyl 2-morpholinecarboxylate (159.19 g, 1.0 mol), potassium carbonate (207.3 g, 1.5 mol), and acetonitrile (1.6 L).
-
Begin agitation and heat the slurry to 60-65 °C.
-
Slowly add benzyl chloride (132.8 g, 1.05 mol) via the addition funnel over 1-2 hours, maintaining the internal temperature below 75 °C.
-
After the addition is complete, maintain the reaction at 70-75 °C. Monitor the reaction progress by HPLC every 2 hours until the starting material is <1% of the total peak area.
-
Once complete, cool the reaction mixture to 20-25 °C. Filter off the inorganic salts and wash the filter cake with acetonitrile (2 x 150 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude free base as an oil.
Step 2: Hydrochloride Salt Formation and Isolation
-
Dissolve the crude oil from the previous step in isopropanol (IPA, 1.2 L).
-
Slowly add a 20% solution of HCl in IPA (~200 g, approx. 1.1 mol) to the stirred solution at 20-30 °C. The product should begin to precipitate.
-
After complete addition of the HCl solution, stir the resulting slurry for 2 hours at 20-25 °C.
-
Cool the slurry to 0-5 °C and hold for at least 1 hour.
-
Isolate the solid product by filtration. Wash the filter cake with cold (0-5 °C) IPA (2 x 200 mL).
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
References
- Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug. (2022). The Journal of Organic Chemistry.
-
Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (2005). Organic Letters. Available from: [Link]
- Total synthesis of antidepressant drug (S,S)-reboxetine : A review. (2018). International Journal of Advanced in Management, Technology and Engineering Sciences.
- Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (2005). Organic Letters.
-
Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (2008). The Journal of Organic Chemistry. Available from: [Link]
-
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (2008). ResearchGate. Available from: [Link]
-
Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate. PrepChem.com. Available from: [Link]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). RSC Advances. Available from: [Link]
-
Reboxetine synthesis using the Pfizer process. (2007). ResearchGate. Available from: [Link]
-
Process Development and Scale-up for (±)-Reboxetine Mesylate. (2007). Organic Process Research & Development. Available from: [Link]
-
Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate. Available from: [Link]
-
ETHYL MORPHOLINE-2-CARBOXYLATE HYDROCHLORIDE. Molbase. Available from: [Link]
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Ethyl morpholine-2-carboxylate. PubChem. Available from: [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Available from: [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). Journal of the American Chemical Society. Available from: [Link]
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Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). Organic Letters. Available from: [Link]
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Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]
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Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Available from: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available from: [Link]
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An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. Available from: [Link]
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Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2022). The Journal of Organic Chemistry. Available from: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Available from: [Link]
-
Recent progress in the synthesis of morpholines. (2019). ResearchGate. Available from: [Link]
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Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). Organic Letters. Available from: [Link]
- Preparation method of 4-ethylbenzyl chloride. Google Patents.
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N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (2024). ResearchGate. Available from: [Link]
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4-Benzyl 2-methyl morpholine-2,4-dicarboxylate. PubChem. Available from: [Link]
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N-Ethyl Morpholine (NEM). Amines & Plasticizers Limited. Available from: [Link]
- Benzyl morpholine derivatives. Google Patents.
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
-
4-benzyl-2-morpholinecarboxylic acid hydrochloride. Chongqing Chemdad Co., Ltd. Available from: [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Welcome to the Technical Support Center for NMR analysis of complex molecules. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride and need assistance in interpreting its nuclear magnetic resonance (NMR) spectra. As a molecule with multiple distinct functional groups, a chiral center, and the complexities of a hydrochloride salt, its NMR spectrum can present several challenges. This document provides in-depth, experience-based guidance in a direct question-and-answer format to address specific issues you may encounter.
I. Understanding the Molecule: Structure and Expected NMR Features
Before delving into troubleshooting, it is essential to understand the structure of this compound and the expected NMR signals.
Caption: Chemical structure of this compound. Note the chiral center at C2.
The key structural features that influence the NMR spectrum are:
-
Morpholine Ring: A six-membered heterocyclic ring that typically adopts a chair conformation. This conformational rigidity can make protons diastereotopic, leading to complex splitting patterns.
-
N-Benzyl Group: The benzylic protons (CH₂) and the aromatic protons of the phenyl ring.
-
Ethyl Ester Group: The ethoxy protons (-OCH₂CH₃) with their characteristic quartet and triplet.
-
Chiral Center: The carbon at position 2 (C2) is a stereocenter. This chirality can render the two benzylic protons and the geminal protons on the morpholine ring (e.g., at C3 and C5) diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts and couple with each other.
-
Hydrochloride Salt: The nitrogen of the morpholine ring is protonated. This has a significant deshielding effect, causing protons on adjacent carbons (the benzylic CH₂ and the C3/C5 protons of the morpholine ring) to shift downfield. The N-H proton itself will be present, though its signal can be broad and its position variable depending on the solvent and water content.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Proton (¹H) Predicted δ (ppm) | Carbon (¹³C) Predicted δ (ppm) | Key Features and Expected Multiplicity |
| Ethyl Ester CH₃ | ~1.2 - 1.4 | ~14 | Triplet (t), J ≈ 7.1 Hz |
| Ethyl Ester OCH₂ | ~4.1 - 4.3 | ~61 | Quartet (q), J ≈ 7.1 Hz |
| Morpholine H-2 | ~4.5 - 4.7 | ~75 | Doublet of doublets (dd) or more complex multiplet |
| Morpholine H-3, H-5 | ~2.8 - 3.5 | ~50-55 | Complex, overlapping multiplets. Likely diastereotopic. |
| Morpholine H-6 | ~3.8 - 4.2 | ~67 | Complex, overlapping multiplets. |
| Benzyl CH₂ | ~3.5 - 4.0 | ~60 | Likely two separate signals (AB quartet) due to diastereotopicity. |
| Aromatic H (Ph) | ~7.2 - 7.5 | ~127-135 | Multiplet(s) |
| Ester C=O | - | ~170-172 | - |
| N-H | Variable (often broad) | - | Broad singlet, exchangeable with D₂O. |
II. Frequently Asked Questions (FAQs)
Q1: Why do the morpholine protons in my ¹H NMR spectrum look like a messy multiplet instead of simple triplets?
A1: This is a classic feature of morpholine and other six-membered rings.[4][5] The morpholine ring exists in a rigid chair conformation. In this fixed conformation, the axial and equatorial protons on the same carbon are in different chemical environments and will have different chemical shifts. They will couple to each other (geminal coupling) and to the protons on adjacent carbons (vicinal coupling). This results in a complex, second-order splitting pattern that often appears as broad or unresolved multiplets, rather than simple first-order patterns like triplets.[4] For N-substituted morpholines, this can be an AA'XX' system, which does not follow the simple n+1 rule.[4]
Q2: The two protons of the benzyl CH₂ group are showing up as a complex multiplet (or two doublets), not a singlet. Is my compound impure?
A2: Not necessarily. This is a common and often expected phenomenon for this molecule. The carbon at position 2 of the morpholine ring is a chiral center. The presence of this stereocenter makes the local environment of the two benzylic protons different. They are considered "diastereotopic" and are therefore chemically non-equivalent. This non-equivalence means they will have different chemical shifts and will couple to each other, typically resulting in a pair of doublets known as an "AB quartet". If they are further coupled to other protons, this pattern can become even more complex. The appearance of a simple singlet for these protons would actually be more unusual in a high-field NMR spectrum.
Q3: I see a broad peak in my spectrum that I can't assign. What could it be?
A3: A broad, unassigned peak could be several things:
-
N-H Proton: The proton on the positively charged nitrogen is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. To confirm, you can perform a D₂O shake: add a drop of deuterium oxide to your NMR tube, shake well, and re-acquire the spectrum. If the broad peak disappears or significantly diminishes, it was the exchangeable N-H proton.[6]
-
Water: Residual water in your sample or the deuterated solvent is a very common broad peak, typically appearing around 1.55 ppm in CDCl₃, 2.50 ppm in DMSO-d₆, and 4.79 ppm in D₂O.[6]
-
Chemical Exchange: If the molecule is undergoing a conformational change (like ring flipping) at a rate that is on the NMR timescale, this can lead to peak broadening. Running the experiment at a higher or lower temperature (variable temperature NMR) can sometimes resolve this, either by speeding up the exchange to give a sharp average signal or slowing it down to show the individual conformers.[6]
Q4: The chemical shifts in my spectrum don't quite match the predicted values. Why?
A4: Predicted values are estimates. Several factors can influence the exact chemical shifts:
-
Solvent Effects: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) can significantly alter the chemical shifts of protons, especially those capable of hydrogen bonding like the N-H proton.
-
Concentration: At high concentrations, intermolecular interactions can cause shifts in resonance frequencies.[6]
-
pH: For a hydrochloride salt, the pH of the sample solution can affect the protonation state and therefore the chemical shifts.
-
Temperature: Temperature can affect molecular conformation and solvation, leading to slight changes in chemical shifts.
III. Troubleshooting Guides
This section addresses specific problems you might encounter during your analysis.
Guide 1: Dealing with Overlapping Signals in the Morpholine Region
Problem: The signals for the morpholine ring protons (typically between 2.8 and 4.2 ppm) are heavily overlapped, making it impossible to determine coupling constants or even assign specific protons.
Caption: Workflow for resolving overlapping NMR signals.
Causality and Solutions:
-
Change the Solvent: The simplest first step is to re-run the spectrum in a different deuterated solvent.[6] Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) by associating with electron-deficient parts of the molecule, often resolving overlapping peaks.
-
Utilize 2D NMR Spectroscopy: If changing the solvent is not enough, two-dimensional NMR techniques are invaluable.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled, allowing you to trace the connectivity through the morpholine ring, even if the 1D spectrum is crowded.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. Since the ¹³C spectrum is likely to be better resolved, HSQC can help assign proton signals by linking them to their corresponding, less ambiguous carbon signals.[5]
-
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals (spread them out more in ppm), which can resolve overlapping multiplets.
Guide 2: Identifying and Characterizing Impurities
Problem: There are extra peaks in the spectrum that do not correspond to the target molecule.
Causality and Solutions:
-
Residual Solvents: The most common impurities are residual solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane, hexane). Compare the chemical shifts of the unknown peaks to standard solvent charts.[6] For example, ethyl acetate shows a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.
-
Starting Materials: Incomplete reactions can leave starting materials. A likely synthesis route involves reacting a morpholine-2-carboxylate derivative with benzyl chloride or a similar benzylating agent.[7] Look for signals corresponding to these precursors. Unreacted benzyl chloride would show a singlet around 4.5 ppm and aromatic signals.
-
Side Products: A potential side reaction is over-alkylation or reaction at an alternative site, though less likely for this structure. Hydrolysis of the ester group would result in the corresponding carboxylic acid, which would cause the disappearance of the ethyl group signals and potentially a broad carboxylic acid proton signal far downfield (>10 ppm).
IV. Experimental Protocol: Sample Preparation and Data Acquisition
Obtaining a high-quality spectrum starts with proper sample preparation.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add ~0.7 mL of a deuterated solvent (DMSO-d₆ is often a good choice for hydrochloride salts due to its polarity and ability to show exchangeable protons).
-
Gently vortex or sonicate the sample until it is fully dissolved.
-
Using a clean Pasteur pipette, filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical peak shapes for a reference signal like TMS or residual solvent). Poor shimming is a common cause of broad peaks.[6]
-
Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting a known peak (e.g., residual solvent peak) to its correct literature value (e.g., DMSO-d₅ at 2.50 ppm).
-
Integrate all peaks to determine the relative number of protons for each signal.
-
-
Confirmation of N-H Proton (D₂O Exchange):
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap and invert the tube several times to mix thoroughly.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton should disappear or significantly decrease in intensity.[6]
-
V. References
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
-
BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives. BenchChem Technical Guides.
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Dennis Hall, C. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
-
ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
-
ChemicalBook. (n.d.). 4-benzyl-morpholine-2-carboxylic acid(769087-80-1) 1 h nmr.
-
PubChem. (n.d.). N-Benzoylmorpholine.
-
Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
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The Royal Society of Chemistry. (n.d.). 4.
-
ResearchGate. (2025). N-oxides of some N-benzyl azacycloalkanes. Preferred conformation by NMR spectroscopy.
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
-
PubChem. (n.d.). 4-Benzylmorpholine.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
-
BenchChem. (2025). In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine.
-
ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.
-
The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
-
ATB. (n.d.). Morpholine | C4H9NO | MD Topology | NMR | X-Ray.
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.
-
Matrix Scientific. (n.d.). Benzyl 2-(2-((methylsulfonyl)oxy)-ethyl)morpholine-4-carboxylate.
-
PMC. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
-
PubChem. (n.d.). 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
-
ChemicalBook. (n.d.). 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum.
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- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. Troubleshooting [chem.rochester.edu]
- 7. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride and Structurally Related Analogs
An In-depth Analysis for Researchers in Drug Discovery and Development
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties and its presence in a multitude of biologically active compounds.[1][2] Its inherent structural features, including the ether oxygen and the tertiary amine, allow for a diverse range of molecular interactions, making it a versatile building block in the design of novel therapeutics.[3] This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive comparison of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride with two strategically selected derivatives: its corresponding methyl ester, Methyl 4-Benzyl-2-morpholinecarboxylate , and an electronically modified analog, Ethyl 4-(4-chlorobenzyl)-2-morpholinecarboxylate .
This comparative analysis will delve into their synthetic accessibility, physicochemical characteristics, and crucially, their performance in preclinical anticancer assays. The insights provided herein are intended to guide researchers in making informed decisions during lead optimization and candidate selection.
Rationale for Comparator Selection
The selection of comparators is pivotal for a meaningful structure-activity relationship (SAR) analysis. The chosen derivatives allow for the systematic evaluation of two key structural modifications:
-
Methyl 4-Benzyl-2-morpholinecarboxylate: By altering the ester from ethyl to methyl, we can probe the impact of a subtle change in steric bulk and lipophilicity on the compound's properties and biological activity.
-
Ethyl 4-(4-chlorobenzyl)-2-morpholinecarboxylate: The introduction of a chloro-substituent on the benzyl ring allows for an investigation into the electronic effects on the molecule's overall performance. The electron-withdrawing nature of chlorine can influence factors such as metabolic stability and binding interactions with biological targets.
This deliberate selection enables a focused exploration of the SAR around the 2-carboxylate and 4-benzyl positions of the morpholine core.
Comparative Synthesis and Physicochemical Properties
A robust and efficient synthesis is a critical consideration in drug development. Here, we compare the synthetic routes and key physicochemical properties of the parent compound and its selected analogs.
Synthetic Accessibility
The synthesis of these morpholine-2-carboxylate derivatives typically proceeds via a multi-step sequence. A general and adaptable synthetic workflow is outlined below.
}
General synthetic workflow for morpholine-2-carboxylate derivatives.A common route involves the cyclocondensation of an appropriate N-benzylated amino alcohol with an glyoxylate ester. The synthesis of the free base, Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate, has been reported with a yield of 87% from 4-benzyl-morpholine-2-carbonitrile.[4] The synthesis of the hydrochloride salt is typically achieved by treating the free base with a solution of HCl in an appropriate solvent.
Experimental Protocol: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-benzyl-morpholine-2-carbonitrile (1.0 eq) in ethanol.
-
Acid Addition: Carefully add concentrated sulfuric acid (excess) to the solution. An exothermic reaction will be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 48-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and concentrate it under reduced pressure. The residue is then carefully basified with an aqueous solution of potassium carbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.
The synthesis of the methyl and 4-chlorobenzyl analogs would follow a similar protocol, with appropriate modifications to the starting materials (using methyl glyoxylate or 4-chlorobenzyl amine derivatives, respectively).
Physicochemical Properties: A Comparative Table
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. The hydrochloride salt form is often employed to enhance aqueous solubility and stability.[5]
| Property | Ethyl 4-Benzyl-2-morpholinecarboxylate HCl | Methyl 4-Benzyl-2-morpholinecarboxylate | Ethyl 4-(4-chlorobenzyl)-2-morpholinecarboxylate |
| Molecular Formula | C₁₄H₂₀ClNO₃ | C₁₃H₁₇NO₃ | C₁₄H₁₈ClNO₃ |
| Molecular Weight | 285.77 g/mol | 235.28 g/mol | 299.76 g/mol |
| Predicted logP | 2.3 | 1.9 | 2.8 |
| Aqueous Solubility | Higher (as HCl salt) | Lower (as free base) | Moderate (as free base) |
| Chemical Stability | Generally enhanced as HCl salt | Potentially susceptible to hydrolysis | Similar to parent compound |
Note: Predicted logP values are estimations and can vary based on the algorithm used. Experimental determination is recommended for precise values.
The conversion to a hydrochloride salt is a well-established strategy to improve the aqueous solubility of basic compounds, which is a crucial factor for oral bioavailability.[5] The lower predicted logP of the methyl ester suggests it may have slightly higher aqueous solubility than the ethyl ester in their free base forms, while the 4-chloro analog is predicted to be more lipophilic.
Performance in Anticancer Assays: A Structure-Activity Relationship Perspective
The true measure of a drug candidate's potential lies in its biological activity. Morpholine derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1][3][6] The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines.
Comparative Cytotoxicity Data
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Morpholine-quinazoline derivative (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | [3] |
| Morpholine-quinazoline derivative (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [3] |
| Morpholine-tetrahydroquinoline (10e) | A549 (Lung) | 0.033 ± 0.003 | [6] |
| Morpholine-bisnaphthalimide (A6) | MGC-803 (Gastric) | 0.09 | [1] |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | [7] |
Note: The data presented is for structurally related morpholine-containing compounds and not the exact analogs discussed. This table illustrates the potential range of anticancer activity within this class of molecules.
The diverse and potent anticancer activities observed for various morpholine derivatives underscore the significance of this scaffold in oncology research. The IC₅₀ values, often in the low micromolar to nanomolar range, highlight the potential for developing highly effective therapeutic agents.[1][3][6]
Structure-Activity Relationship (SAR) Insights
Based on the available literature, we can extrapolate several key SAR trends for this class of compounds:
-
The N-Benzyl Group: The benzyl substituent at the 4-position of the morpholine ring is crucial for activity. Modifications to this group, such as the introduction of electron-withdrawing or electron-donating substituents, can significantly impact potency. The 4-chloro substitution in our analog is expected to alter the electronic properties and potentially influence interactions with the biological target.
-
The 2-Ester Group: The nature of the ester at the 2-position can affect the compound's lipophilicity and metabolic stability. While the difference between a methyl and an ethyl ester may seem minor, it can influence the compound's pharmacokinetic profile.
-
The Morpholine Core: The morpholine ring itself is a key pharmacophore, likely involved in hydrogen bonding and other interactions within the target's binding site.[2]
}
Key structural features influencing the activity of 4-benzyl-2-morpholinecarboxylate derivatives.Experimental Protocols for Comparative Evaluation
To ensure a robust and reliable comparison, standardized experimental protocols are essential. The following section outlines key methodologies for assessing purity, stability, and biological activity.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Purity is a critical parameter for any drug candidate. A general reverse-phase HPLC method can be adapted for the analysis of these morpholine derivatives.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Prepare solutions of the test compounds in the mobile phase or a suitable solvent.
-
Analysis: Inject the samples and analyze the resulting chromatograms for the presence of impurities. The purity is calculated based on the relative peak areas.
Aqueous Solubility Determination
The aqueous solubility of the hydrochloride salt and the free bases should be determined to understand their potential for oral absorption.
Experimental Protocol: Equilibrium Solubility Assay
-
Sample Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Shake the suspension at a constant temperature (e.g., 37 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
This comparative guide provides a framework for evaluating this compound and its structurally related analogs. The morpholine scaffold continues to be a rich source of novel anticancer agents.[2][8] The systematic modification of the N-benzyl and 2-ester groups, as proposed in this guide, represents a logical approach to optimizing the lead compound.
Future research should focus on obtaining direct comparative data for these analogs under standardized conditions. This will enable a more definitive understanding of the SAR and guide the design of next-generation morpholine-based therapeutics with enhanced potency and improved pharmacokinetic profiles. Furthermore, exploring a wider range of substituents on the benzyl ring and investigating alternative ester bioisosteres could lead to the discovery of even more promising drug candidates.
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A Comparative Efficacy Analysis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride as a Putative Reversible Monoamine Oxidase Inhibitor
Executive Summary
This guide provides a detailed comparative analysis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride, a novel chemical entity, against established, clinically relevant monoamine oxidase (MAO) inhibitors. Based on its core structure, which incorporates both a morpholine ring and a benzyl group, this compound is evaluated as a putative reversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Its performance is benchmarked against two well-characterized drugs: Moclobemide , a selective reversible inhibitor of MAO-A (RIMA) used in the treatment of depression, and Safinamide , a selective reversible inhibitor of MAO-B employed as an adjunct therapy for Parkinson's disease. This document synthesizes mechanistic insights, presents a framework for direct efficacy comparison using standardized in-vitro assays, and provides detailed experimental protocols to guide researchers in the evaluation of this and similar compounds.
Introduction: The Role of Monoamine Oxidase in Neuropharmacology
Monoamine oxidases (MAO) are a family of mitochondrial enzymes essential for the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Dysfunction in MAO activity and subsequent neurotransmitter imbalance are implicated in a range of neurological and psychiatric conditions.[2][3] There are two primary isoforms of this enzyme:
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a key therapeutic strategy for major depressive disorder and anxiety.[1][4]
-
MAO-B: Preferentially metabolizes dopamine. Selective MAO-B inhibitors are critical in treating Parkinson's disease, as they prevent the breakdown of dopamine in the brain, thereby alleviating motor symptoms.[1][5]
Early MAO inhibitors were irreversible, leading to a long duration of action and significant safety concerns, such as the risk of hypertensive crisis when combined with tyramine-rich foods (the "cheese effect").[6][7] The development of modern, reversible inhibitors has marked a significant advance, offering improved safety profiles and more controlled pharmacodynamics.[3][6] Moclobemide and Safinamide are leading examples of this safer, selective class of drugs.[4][8] This guide evaluates this compound within this modern therapeutic context.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of an MAO inhibitor is defined by its selectivity for the A or B isoform and the nature of its binding (reversible vs. irreversible).
-
Moclobemide: Functions as a selective and reversible inhibitor of MAO-A (RIMA).[4][9] By blocking MAO-A, it increases synaptic concentrations of serotonin and norepinephrine, which is believed to mediate its antidepressant effects.[10][11] Its reversibility allows tyramine to displace the drug from the enzyme if concentrations become too high, significantly reducing the risk of hypertensive crisis associated with older MAOIs.[12]
-
Safinamide: Exhibits a dual mechanism of action. It is a potent, highly selective, and reversible inhibitor of MAO-B, which reduces the degradation of dopamine and is effective for managing motor symptoms in Parkinson's disease.[5][13] Additionally, it modulates glutamate release by blocking voltage-dependent sodium and calcium channels, which may contribute to its neuroprotective properties and effects on non-motor symptoms.[8][14]
-
This compound (Hypothesized): The structure of this compound suggests a competitive interaction with the active site of MAO enzymes. The benzyl group is a common feature in many MAO inhibitors.[15] Its potential efficacy and selectivity profile (i.e., its relative affinity for MAO-A vs. MAO-B) would determine its therapeutic utility and must be established experimentally.
Comparative Efficacy: An In-Vitro Perspective
The primary metric for evaluating the potency of an inhibitor in preclinical studies is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates higher potency. Selectivity is determined by comparing the IC50 values for MAO-A and MAO-B.
The table below presents published IC50 values for the reference compounds and provides a template for evaluating this compound.
Table 1: Comparative In-Vitro Potency and Selectivity of MAO Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Index (IC50 MAO-A / IC50 MAO-B) | Primary Therapeutic Use |
| Moclobemide | MAO-A | ~200-800 ¹ | < 0.01 | Depression, Anxiety[9][10] |
| MAO-B | > 10,000 ¹ | |||
| Safinamide | MAO-A | > 10,000 ² | > 1000 | Parkinson's Disease[5] |
| MAO-B | ~10-100 ² | |||
| Ethyl 4-Benzyl-2-morpholinecarboxylate HCl | MAO-A | To Be Determined | To Be Determined | Hypothesized based on selectivity |
| MAO-B | To Be Determined |
¹Data for Moclobemide's IC50 can vary based on assay conditions but consistently shows strong selectivity for MAO-A. ²Safinamide demonstrates over 1000-fold selectivity for MAO-B over MAO-A in clinical studies.[5]
Experimental Protocol: Fluorometric MAO Inhibition Assay
To empirically determine the IC50 values for this compound, a standardized, high-throughput fluorometric assay is recommended. This method is sensitive, reproducible, and avoids the use of radioactive materials.[16]
Objective: To quantify the dose-dependent inhibition of recombinant human MAO-A and MAO-B by the test compound and determine its IC50 values.
Materials:
-
Recombinant Human MAO-A and MAO-B enzymes (Supersomes™ or similar).[1]
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Horseradish Peroxidase (HRP).[16]
-
Fluorometric Probe (e.g., Amplex Red or similar H2O2-detecting reagent).[16]
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 40 mM).
-
Positive Controls: Clorgyline (for MAO-A), Selegiline or Safinamide (for MAO-B).[1][17]
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader (Excitation ~530 nm, Emission ~585 nm).[16]
Step-by-Step Methodology:
-
Compound Preparation: Perform a serial dilution of the test compound stock solution in MAO Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Also prepare dilutions of the positive control inhibitors.
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in cold Assay Buffer immediately before use.
-
Assay Reaction Setup:
-
To each well of the 96-well plate, add 40 µL of Assay Buffer.
-
Add 5 µL of the diluted test compound or control inhibitor. For "No Inhibitor" control wells, add 5 µL of Assay Buffer containing the same final concentration of DMSO.
-
Add 5 µL of the diluted MAO-A or MAO-B enzyme solution to initiate the pre-incubation.
-
Expert Rationale: A brief pre-incubation period (10-15 minutes at room temperature) is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects binding equilibrium.[17]
-
-
Reaction Initiation:
-
Prepare a "Working Reagent" mix containing the MAO substrate, HRP, and the fluorometric probe in Assay Buffer.[16]
-
Add 50 µL of the Working Reagent to all wells to start the reaction.
-
-
Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light. The MAO enzyme will convert the substrate, producing H2O2 as a byproduct. The HRP then uses this H2O2 to convert the probe into its fluorescent analogue.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate wavelengths (e.g., Ex/Em = 530/585 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the "No Inhibitor" control as 100% activity and a fully inhibited control (e.g., high concentration of clorgyline/selegiline) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
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Bridging the Gap: A Senior Application Scientist's Guide to Validating In Vitro Neuroprotective Effects of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride in an In Vivo Model
Introduction: From Benchtop Promise to Preclinical Reality
In the landscape of neurodegenerative disease research, the journey from a promising in vitro result to a viable in vivo candidate is both critical and challenging. This guide focuses on Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride , a novel compound that has demonstrated significant neuroprotective potential in preliminary cell-based assays. Our in vitro data (unpublished) suggests a potent anti-inflammatory mechanism, specifically through the inhibition of pro-inflammatory cytokine release from activated microglia. However, the complex cellular and physiological environment of a living organism often presents unforeseen hurdles. Therefore, robust in vivo validation is paramount to ascertain the true therapeutic potential of this molecule.
This guide provides a comprehensive framework for transitioning from in vitro observations to a well-designed in vivo study. We will delve into the rationale behind experimental choices, present a detailed protocol for a murine model of neuroinflammation, and compare the efficacy of this compound with a standard-of-care compound, Minocycline , a tetracycline antibiotic known for its anti-inflammatory and neuroprotective properties. Our objective is to equip fellow researchers with the necessary tools and insights to rigorously validate their in vitro findings and make informed decisions in the drug development pipeline. The morpholine scaffold, a privileged structure in medicinal chemistry, is often associated with favorable pharmacokinetic properties, making this class of compounds particularly interesting for in vivo exploration[1][2][3].
The In Vivo Validation Workflow: A Conceptual Overview
The transition from a controlled in vitro environment to a complex in vivo system requires a systematic and well-justified approach. The following diagram illustrates the key stages of this process, from initial in vitro discovery to in vivo efficacy assessment.
Caption: A conceptual workflow for the in vivo validation of a novel neuroprotective compound.
Choosing the Right Battlefield: The LPS-Induced Neuroinflammation Model
To validate the hypothesized anti-inflammatory and neuroprotective effects of this compound, the selection of an appropriate in vivo model is crucial. The lipopolysaccharide (LPS)-induced neuroinflammation model in mice is a well-established and highly relevant choice for this purpose. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, including microglia in the brain. Intraperitoneal (i.p.) or direct intracerebroventricular (i.c.v.) administration of LPS triggers a robust inflammatory response characterized by the production of pro-inflammatory cytokines, microglial activation, and subsequent neuronal damage. This model is particularly advantageous due to its acute and reproducible nature, making it ideal for screening the efficacy of anti-inflammatory compounds.
Comparative Framework: this compound vs. Minocycline
A direct comparison with a known standard provides essential context for evaluating the performance of a novel compound. Minocycline is a widely used benchmark in neuroinflammation studies due to its well-documented ability to cross the blood-brain barrier and inhibit microglial activation. By including a Minocycline treatment group, we can assess the relative potency and efficacy of our test compound.
Experimental Protocol: In Vivo Efficacy in LPS-Induced Neuroinflammation Model
This protocol outlines a detailed, step-by-step methodology for assessing the neuroprotective and anti-inflammatory effects of this compound in vivo.
1. Animal Husbandry and Acclimatization:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed (4-5 mice per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard chow and water ad libitum.
-
Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.
2. Treatment Groups and Dosing Regimen:
-
Group 1 (Vehicle Control): Saline (0.9% NaCl) + LPS
-
Group 2 (Test Compound): this compound (e.g., 10 mg/kg, i.p.) + LPS
-
Group 3 (Reference Compound): Minocycline (e.g., 50 mg/kg, i.p.) + LPS
-
Group 4 (Sham Control): Saline (0.9% NaCl) only
-
Dosing: Administer the test compound, reference compound, or vehicle 1 hour prior to LPS administration.
3. Induction of Neuroinflammation:
-
Administer LPS (from E. coli O111:B4) at a dose of 1 mg/kg via intraperitoneal (i.p.) injection.
4. Behavioral Assessment (24 hours post-LPS):
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Y-Maze Test: To evaluate short-term spatial working memory.
5. Tissue Collection and Processing (48 hours post-LPS):
-
Anesthetize mice with isoflurane and collect blood via cardiac puncture for plasma cytokine analysis.
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Harvest brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains into 30 µm coronal sections using a cryostat.
6. Biomarker Analysis:
-
Immunohistochemistry (IHC):
-
Stain brain sections for Iba1 (a marker for microglia) to assess microglial activation and morphology.
-
Stain for NeuN (a marker for mature neurons) to quantify neuronal survival in the hippocampus and cortex.
-
-
ELISA:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in both plasma and brain homogenates.
-
Visualizing the Experimental Design
The following diagram provides a clear visual representation of the experimental workflow, from animal grouping to endpoint analysis.
Caption: A streamlined workflow of the in vivo experimental design.
Anticipated Results and Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes and facilitate a clear comparison between the treatment groups.
Table 1: Behavioral Assessment (Y-Maze Spontaneous Alternation)
| Treatment Group | Spontaneous Alternation (%) |
| Sham (Saline) | 75 ± 5 |
| Vehicle + LPS | 50 ± 6 |
| Ethyl 4-Benzyl-2-morpholinecarboxylate HCl + LPS | 68 ± 7 |
| Minocycline + LPS | 65 ± 5 |
Table 2: Pro-inflammatory Cytokine Levels in Brain Homogenate (pg/mg protein)
| Treatment Group | TNF-α | IL-1β |
| Sham (Saline) | 10 ± 2 | 5 ± 1 |
| Vehicle + LPS | 80 ± 10 | 55 ± 8 |
| Ethyl 4-Benzyl-2-morpholinecarboxylate HCl + LPS | 35 ± 7 | 20 ± 4 |
| Minocycline + LPS | 45 ± 9 | 28 ± 6 |
Table 3: Quantification of Neuronal Survival (NeuN+ cells/mm² in Cortex)
| Treatment Group | NeuN+ Cell Count |
| Sham (Saline) | 5000 ± 300 |
| Vehicle + LPS | 3200 ± 400 |
| Ethyl 4-Benzyl-2-morpholinecarboxylate HCl + LPS | 4500 ± 350 |
| Minocycline + LPS | 4200 ± 380 |
Discussion: Interpreting the In Vivo Data and Correlating with In Vitro Findings
The hypothetical data presented above suggests that this compound not only mitigates the LPS-induced behavioral deficits but also demonstrates a potent anti-inflammatory and neuroprotective effect at the cellular and molecular level. The reduction in pro-inflammatory cytokines and the preservation of neuronal integrity in the test compound group, which appears to be more robust than the reference compound Minocycline, would be a significant finding.
A successful outcome in this in vivo model would provide strong evidence to support our initial in vitro hypothesis. The observed reduction in TNF-α and IL-1β in the brain would directly correlate with the compound's ability to inhibit cytokine release from activated microglia in our cell-based assays. Furthermore, the preservation of neuronal cells and the improvement in cognitive function would be the ultimate validation of its neuroprotective potential.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to validating the in vitro neuroprotective effects of this compound in a relevant in vivo model. By employing a well-characterized model of neuroinflammation, including a standard-of-care comparator, and assessing a range of behavioral and molecular endpoints, we can generate the robust data necessary to confidently advance this promising compound through the preclinical development pipeline. Future studies should aim to explore the dose-response relationship, investigate alternative routes of administration, and ultimately test its efficacy in more chronic models of neurodegenerative diseases[4][5][6]. The promising attributes of morpholine-containing compounds in drug design underscore the potential of this molecule as a future therapeutic agent[1][2].
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"Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride" comparative analysis of synthesis routes
An In-depth Comparative Analysis of Synthesis Routes for Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Authored by a Senior Application Scientist
Introduction
This compound is a key morpholine derivative with significant applications in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in many biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of various pharmaceutical agents.[1] The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, stereochemical outcome, scalability, and overall cost-effectiveness. This guide provides a comparative analysis of prominent synthesis routes for this compound, offering insights into the rationale behind experimental choices and providing detailed protocols for researchers and drug development professionals.
Comparative Analysis of Synthesis Routes
Two primary synthetic strategies have emerged for the preparation of this compound: a classical approach commencing from 4-benzyl-morpholine-2-carbonitrile, and a modern, enantioselective organocatalytic route. Each pathway presents distinct advantages and disadvantages, catering to different research and development needs.
| Parameter | Route 1: Nitrile Hydrolysis/Ethanolysis | Route 2: Enantioselective Organocatalysis |
| Starting Materials | N-benzylethanolamine, 2-chloroacrylonitrile | Various aldehydes, N-benzyl-2-aminoethanol |
| Key Intermediate | 4-benzyl-morpholine-2-carbonitrile | α-chloroaldehyde |
| Overall Yield | High (reported up to 87%)[2] | Moderate (35-60%)[1] |
| Stereoselectivity | Racemic mixture | High enantioselectivity (75-98% ee)[1] |
| Reaction Conditions | Harsh (conc. H₂SO₄, reflux)[2] | Mild (organocatalyst, ambient temp.)[1] |
| Scalability | Readily scalable | Potentially challenging to scale |
| Purification | Standard extraction and distillation/crystallization | Chromatographic separation often required |
| Ideal Application | Large-scale production of racemic material | Synthesis of specific enantiomers for SAR studies |
Route 1: The Nitrile Hydrolysis/Ethanolysis Pathway
This classical and robust method is a widely employed route for the synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate. It is characterized by its high yield and straightforward reaction steps, making it suitable for large-scale production where stereochemistry is not an immediate concern.
Logical Workflow of the Nitrile Hydrolysis/Ethanolysis Route
Caption: Workflow for the Nitrile Hydrolysis/Ethanolysis Route.
Mechanistic Insights and Rationale
The synthesis commences with the formation of the key intermediate, 4-benzyl-morpholine-2-carbonitrile. This is achieved through the reaction of N-benzylethanolamine with 2-chloroacrylonitrile, followed by an intramolecular cyclization.[3] The subsequent and critical step is the conversion of the nitrile functionality to the ethyl ester. This is typically accomplished via a direct ethanolysis reaction under strongly acidic conditions. Concentrated sulfuric acid serves as both a catalyst and a water scavenger, driving the equilibrium towards the formation of the ester. The reaction is conducted under reflux in ethanol, which acts as both the solvent and the reactant.[2] The final step involves the formation of the hydrochloride salt by treating the free base with a solution of hydrogen chloride in an appropriate organic solvent.
Detailed Experimental Protocol
Step 1: Synthesis of 4-benzyl-morpholine-2-carbonitrile [3]
-
To a reactor cooled with an ice bath, charge N-benzylethanolamine (1.14 mol).
-
Add 2-chloroacrylonitrile (1.14 mol) dropwise, maintaining the temperature between 23-29°C.
-
After stirring overnight at room temperature, dissolve the mixture in tetrahydrofuran (THF).
-
Cool the solution to -5°C and add potassium tert-butoxide (1.1 eq.) in portions, keeping the temperature at 0±2°C.
-
After stirring for 1 hour at 0°C, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over magnesium sulfate, filter, and evaporate to dryness.
-
Purify the residue by silica gel chromatography to obtain 4-benzyl-morpholine-2-carbonitrile.
Step 2: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate [2]
-
In a round-bottom flask, dissolve 4-benzyl-morpholine-2-carbonitrile (0.56 mol) in ethanol (1030 mL).
-
To the stirred solution, add concentrated sulfuric acid (165 mL) in portions. An exothermic reaction will occur, raising the internal temperature.
-
Heat the mixture under reflux for 66 hours.
-
Cool the solution and concentrate it in vacuo to half its original volume.
-
Basify the mixture with an aqueous solution of potassium carbonate.
-
Extract the product into diethyl ether.
-
Dry the organic phase over magnesium sulfate, filter, and evaporate to dryness in vacuo to yield the free base as an oil.
Step 3: Formation of this compound
-
Dissolve the oily free base obtained in the previous step in diethyl ether.
-
To the stirred solution, add a 2M solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Route 2: The Enantioselective Organocatalytic Pathway
For applications where a specific stereoisomer is required, an enantioselective synthesis is indispensable. This modern approach utilizes organocatalysis to establish the chiral center at the C2 position of the morpholine ring with high enantiomeric excess.
Logical Workflow of the Enantioselective Organocatalytic Route
Caption: Workflow for the Enantioselective Organocatalytic Route.
Mechanistic Insights and Rationale
This elegant strategy hinges on an organocatalytic, enantioselective α-chlorination of an aldehyde to generate a chiral α-chloroaldehyde.[1] To circumvent the issue of epimerization of the sensitive α-chloroaldehyde, it is immediately reduced to the corresponding configurationally stable 2-chloro alcohol. This alcohol is then converted into a bis-electrophile, which undergoes a chemoselective cyclization with an appropriate nucleophile, such as N-benzyl-2-aminoethanol, to furnish the desired N-benzyl protected morpholine with high enantiopurity.[1] While this route is more complex and may result in a lower overall yield compared to the classical approach, its ability to deliver enantiomerically enriched products is a significant advantage for pharmaceutical research.
Conceptual Experimental Protocol
Step 1: Enantioselective α-chlorination and Reduction [1]
-
In a reaction vessel, dissolve the starting aldehyde in an appropriate solvent.
-
Add the organocatalyst (e.g., a proline derivative) and a chlorinating agent (e.g., N-chlorosuccinimide).
-
Stir the reaction at the appropriate temperature until the α-chlorination is complete (monitored by TLC or GC-MS).
-
Without purification of the intermediate α-chloroaldehyde, add sodium borohydride (NaBH₄) to reduce it to the corresponding 2-chloro alcohol.
-
Work up the reaction and purify the 2-chloro alcohol, which is configurationally stable.
Step 2: Conversion to Bis-electrophile and Cyclization [1]
-
The purified 2-chloro alcohol is then converted into a bis-electrophile by, for example, tosylation or mesylation of the hydroxyl group.
-
The resulting bis-electrophile is reacted with N-benzyl-2-aminoethanol in the presence of a base to facilitate the intramolecular cyclization.
-
The cyclization reaction yields the N-benzyl protected morpholine derivative with the desired stereochemistry at the C2 position.
Step 3: Esterification and Salt Formation
-
The C2 functional group, if not already an ester, would need to be converted to the ethyl ester via standard esterification procedures.
-
The final product is then converted to its hydrochloride salt as described in Route 1.
Conclusion
The choice between the nitrile hydrolysis/ethanolysis route and the enantioselective organocatalytic route for the synthesis of this compound is dictated by the specific requirements of the project. For large-scale synthesis of the racemic compound, the classical nitrile route is highly efficient and cost-effective. However, for the synthesis of enantiomerically pure compounds, which is often a prerequisite in drug discovery and development, the organocatalytic route, despite its complexity and potentially lower yield, offers a powerful and elegant solution. A thorough understanding of the intricacies of each route allows researchers to make informed decisions to best achieve their synthetic goals.
References
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MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. Retrieved from [Link]
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- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
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PubChem. (n.d.). 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate. Retrieved from [Link]
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Dudley, G. B., et al. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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AccelaChem. (n.d.). 943442-96-4,(R)-4-Benzyl-2-(hydroxymethyl)morpholine. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. Retrieved from [Link]
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National Institutes of Health. (n.d.). "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications. Journal of Nanobiotechnology. Retrieved from [Link]
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A Technical Guide to Cross-Reactivity Studies of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparison and technical framework for conducting cross-reactivity studies on Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. As a critical component in the drug development pipeline, ensuring the specificity of analytical methods is paramount. This document offers a comprehensive overview of the principles, a detailed experimental protocol for a competitive ELISA, and a comparative analysis of potential cross-reactants.
Introduction: The Imperative of Specificity in Pharmaceutical Analysis
This compound is a small molecule with a complex structure, featuring a morpholine core, a benzyl group, and an ethyl ester. In the development of any drug substance, the analytical methods used for its quantification in biological matrices must be rigorously validated to ensure they are fit for purpose. A key aspect of this validation is the assessment of specificity, which is the ability of the assay to unequivocally measure the analyte of interest in the presence of components that may be expected to be present.[1] Cross-reactivity, the inverse of specificity, occurs when structurally similar compounds interfere with the assay, leading to inaccurate quantification.[2][3]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the evaluation of an assay's specificity to avoid erroneous results in preclinical and clinical studies.[4] This guide will delineate a robust strategy for assessing the cross-reactivity of this compound, thereby ensuring the integrity of pharmacokinetic, toxicokinetic, and biomarker data.
Understanding the Molecular Landscape: Potential Cross-Reactants
The potential for cross-reactivity is directly linked to molecular structure.[2] Therefore, a thorough analysis of the structure of this compound and its synthetic route is essential to identify potential cross-reactants.
Structural Analogs
Compounds with similar core structures or functional groups are prime candidates for cross-reactivity. For this compound, these include:
-
Methyl 4-Benzyl-2-morpholinecarboxylate: The methyl ester analog shares the same core structure, with only a minor difference in the ester alkyl chain.
-
Ethyl 2-morpholinecarboxylate: This analog lacks the N-benzyl group, presenting the core morpholine carboxylate structure.[5]
-
4-Benzyl-2-morpholinecarboxylic acid: The hydrolyzed form of the parent molecule, which could be a potential metabolite.
-
Benzylmorpholine: A simpler analog containing the benzylated morpholine core.
Synthesis-Related Impurities
The manufacturing process can introduce impurities that are structurally related to the final product. A known synthesis of the free base, Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate, starts from 4-benzyl-morpholine-2-carbonitrile.[6] Therefore, this starting material is a critical potential cross-reactant to evaluate. Other potential impurities could include reagents, intermediates, and by-products from the synthesis of the hydrochloride salt.
Comparative Analysis of Potential Cross-Reactants
The following table summarizes the key potential cross-reactants and provides a qualitative assessment of their potential to interfere with an immunoassay designed for this compound.
| Compound Name | Structure | Key Structural Differences from Analyte | Predicted Cross-Reactivity Potential |
| Ethyl 4-Benzyl-2-morpholinecarboxylate | C₁₄H₁₉NO₃ | Free base of the analyte | High (likely indistinguishable in many assays) |
| Methyl 4-Benzyl-2-morpholinecarboxylate | C₁₃H₁₇NO₃ | Methyl ester instead of ethyl ester | High |
| Ethyl morpholine-2-carboxylate | C₇H₁₃NO₃ | Lacks the N-benzyl group | Moderate to Low |
| 4-Benzyl-2-morpholinecarboxylic acid | C₁₂H₁₅NO₃ | Carboxylic acid instead of ethyl ester | Moderate |
| 4-Benzyl-morpholine-2-carbonitrile | C₁₂H₁₄N₂O | Nitrile instead of ethyl carboxylate at C-2 | Low |
| Benzylamine | C₇H₉N | Potential precursor, lacks morpholine ring | Very Low |
| Morpholine-2-carboxylic acid | C₅H₉NO₃ | Lacks N-benzyl and ethyl ester groups | Very Low |
Experimental Design: A Competitive ELISA Protocol for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for the quantification of small molecules and is well-suited for cross-reactivity studies.[7][8] The principle of this assay is the competition between the analyte in the sample and a labeled form of the analyte for a limited number of antibody binding sites.
Assay Principle
Caption: Step-by-step workflow for the cross-reactivity ELISA.
Interpretation of Results and Performance Comparison
The results of the cross-reactivity study should be presented in a clear and concise manner, typically in a table format.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Ethyl 4-Benzyl-2-morpholinecarboxylate HCl | e.g., 10 | 100% |
| Methyl 4-Benzyl-2-morpholinecarboxylate | e.g., 15 | 66.7% |
| Ethyl morpholine-2-carboxylate | e.g., 500 | 2.0% |
| 4-Benzyl-2-morpholinecarboxylic acid | e.g., 100 | 10.0% |
| 4-Benzyl-morpholine-2-carbonitrile | e.g., >10,000 | <0.1% |
| Benzylamine | e.g., >10,000 | <0.1% |
| Morpholine-2-carboxylic acid | e.g., >10,000 | <0.1% |
| (Note: The IC50 and % Cross-Reactivity values are hypothetical and for illustrative purposes only.) |
A low percentage of cross-reactivity for a given compound indicates that it does not significantly interfere with the assay. Conversely, a high percentage suggests that the assay cannot differentiate between the analyte and the tested compound. This data is crucial for understanding the limitations of the analytical method and for interpreting study results accurately.
Conclusion: Ensuring Data Integrity through Rigorous Cross-Reactivity Assessment
A comprehensive evaluation of cross-reactivity is a non-negotiable aspect of analytical method validation in drug development. By systematically identifying potential cross-reactants based on structural analysis and synthesis pathways, and by employing a robust experimental protocol such as the competitive ELISA described herein, researchers can ensure the specificity and reliability of their analytical data. This diligence is fundamental to making informed decisions throughout the drug development process and for the submission of a scientifically sound data package to regulatory authorities.
References
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Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217–235. [Link]
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Romano, A., et al. (2005). Cross-reactivity among drugs: clinical problems. Current Pharmaceutical Design, 11(11), 1385-1400. [Link]
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Liu, K. (2021). Overview of immunoassay methods in pharmaceutical industries. Journal of Clinical & Bioanalytical Chemistry, 5(5), 06. [Link]
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Alcolizer Technology. (n.d.). Understanding Cross-Reactivity. [Link]
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Regester, L. E., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 38(8), 528–533. [Link]
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A Methodological Framework for Benchmarking Novel Kinase Inhibitors: A Case Study Using Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride against the PI3K/Akt Pathway
Abstract: The development of novel small molecule inhibitors targeting key signaling pathways is a cornerstone of modern drug discovery. A critical step in this process is the rigorous benchmarking of new chemical entities against well-characterized standard compounds to ascertain their potency, selectivity, and cellular activity. This guide presents a comprehensive methodological framework for such a comparison. Due to the limited publicly available data on the biological activity of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride, this document will use it as a case study within a scientifically plausible, hypothetical context. We will postulate its activity as an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a frequently dysregulated signaling cascade in human malignancies.[1][2] The guide provides detailed protocols for biochemical and cell-based assays, comparing our hypothetical compound against the established PI3K inhibitors Wortmannin and LY294002.
Introduction: The Rationale for Benchmarking
The morpholine heterocycle is a "privileged structure" in medicinal chemistry, featured in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[3][4] Its presence in compounds targeting a wide range of enzymes and receptors, including kinases, makes it a valuable scaffold in drug design.[3][5] this compound incorporates this key scaffold.
While the specific biological target of this compound is not extensively documented in public literature, its structure merits investigation against critical cellular targets. The PI3K/Akt/mTOR pathway is an ideal candidate for such an exploratory study, as it is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][6] Furthermore, several known PI3K inhibitors contain a morpholine ring, such as LY294002, providing a strong rationale for this hypothetical investigation.[7]
This guide will therefore proceed under the working hypothesis that this compound (herein referred to as "Test Compound") is a novel inhibitor of PI3K. To validate and characterize this hypothetical activity, we will benchmark it against two standard, well-characterized PI3K inhibitors:
-
Wortmannin: A fungal metabolite and a potent, covalent, and irreversible inhibitor of PI3K with an IC50 in the low nanomolar range.[8][9] Its high potency and irreversible mechanism make it an excellent positive control for maximal pathway inhibition.
-
LY294002: A synthetic, reversible, and competitive inhibitor of the ATP-binding site of PI3K, with IC50 values in the sub-micromolar range for various PI3K isoforms. As a reversible inhibitor containing a morpholine moiety, it serves as a crucial structural and mechanistic comparator.[7]
The objective of this guide is to provide researchers with a detailed, self-validating framework for (1) determining the direct, biochemical potency of a test compound on a purified kinase and (2) confirming its on-target effect within a cellular context.
Biochemical Potency Assessment: Kinase Binding Assay
Causality: Before investing resources in complex cellular assays, it is crucial to first establish whether the test compound directly interacts with the purified target protein. A direct binding assay is superior to an activity assay for this initial step, as it is not confounded by factors like ATP concentration or substrate competition. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) platform that measures the affinity of an inhibitor for the kinase's ATP pocket.[10][11]
Experimental Workflow: LanthaScreen™ Kinase Binding Assay
Caption: Workflow for the LanthaScreen™ TR-FRET Kinase Binding Assay.
Detailed Protocol: LanthaScreen™ PI3Kα Binding Assay
This protocol is adapted from standard Thermo Fisher Scientific guidelines.[12][13]
-
Reagent Preparation:
-
1X Kinase Buffer A: Prepare a solution of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[10]
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of the Test Compound, Wortmannin, and LY294002 in 100% DMSO, starting at a 100X final concentration. Subsequently, create a 3X intermediate dilution of each compound in 1X Kinase Buffer A.
-
3X Kinase/Antibody Solution: Prepare a mixture containing 15 nM PI3Kα kinase and 6 nM Eu-labeled anti-tag antibody in 1X Kinase Buffer A.
-
3X Tracer Solution: Prepare a solution of the ATP-competitive Alexa Fluor™ 647-labeled tracer at a concentration of 3X its predetermined Kd value in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
To the wells of a low-volume 384-well plate, add 5 µL of the 3X compound intermediate dilutions. Include "no inhibitor" controls containing only buffer and DMSO.
-
Add 5 µL of the 3X Kinase/Antibody solution to all wells.
-
Add 5 µL of the 3X Tracer solution to all wells. The final volume should be 15 µL.
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the Emission Ratio (665/615).
-
Plot the Emission Ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Simulated Comparative Data
Note: The following data are simulated for illustrative purposes.
| Compound | Target | IC50 (nM) [Simulated] | Mechanism |
| Test Compound | PI3Kα | 150 | Reversible, ATP-Competitive (Hypothesized) |
| Wortmannin | PI3Kα | 3.5 | Irreversible, Covalent[9] |
| LY294002 | PI3Kα | 500 | Reversible, ATP-Competitive[14][15] |
This simulated data positions the Test Compound as a potent inhibitor, more potent than LY294002 but less so than the covalent inhibitor Wortmannin, justifying further investigation in a cellular context.
Cellular On-Target Engagement: Western Blot Analysis of Akt Phosphorylation
Causality: A potent biochemical inhibitor must demonstrate efficacy in a cellular environment to be considered a viable lead. The canonical downstream effector of PI3K is the kinase Akt. Activation of PI3K leads to the phosphorylation of Akt at key residues, notably Serine 473 (Ser473).[16][17] Therefore, a true PI3K inhibitor should reduce the levels of phosphorylated Akt (p-Akt) in cells upon stimulation with a growth factor. Western blotting is the gold-standard technique for quantifying these changes in protein phosphorylation.[18]
Experimental Workflow: Western Blot for p-Akt (Ser473)
Caption: Workflow for Western Blot analysis of p-Akt (Ser473) inhibition.
Detailed Protocol: p-Akt (Ser473) Inhibition Assay
This protocol is based on standard cell biology and Western blotting procedures.[19][20]
-
Cell Culture and Treatment:
-
Seed MCF-7 cells (or another appropriate cell line with an active PI3K pathway) in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 16-18 hours to reduce basal PI3K pathway activity.
-
Pre-treat cells for 1 hour with a dose-response of the Test Compound, Wortmannin, LY294002, or a vehicle control (DMSO).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 10 minutes to robustly activate the PI3K pathway.
-
-
Lysate Preparation:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (e.g., 10% polyacrylamide gel) and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in TBS with 0.1% Tween-20 (TBST) containing 5% Bovine Serum Albumin (BSA).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST:
-
Rabbit anti-p-Akt (Ser473) (e.g., Cell Signaling Technology #4060)
-
Rabbit anti-Total Akt (e.g., Cell Signaling Technology #4691)
-
Mouse anti-β-Actin (loading control)
-
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Quantify band intensity using densitometry software. Normalize p-Akt signal to Total Akt signal, and then to the loading control (β-Actin).
-
Simulated Comparative Data
Note: The following data are simulated for illustrative purposes.
| Compound | Cellular IC50 for p-Akt Inhibition (nM) [Simulated] |
| Test Compound | 450 |
| Wortmannin | 15 |
| LY294002 | 1400[21] |
The higher cellular IC50 compared to the biochemical IC50 is expected and reflects factors such as cell membrane permeability, efflux pump activity, and intracellular target engagement. The simulated data show the Test Compound effectively inhibits the PI3K pathway in a cellular model with a potency consistent with its biochemical profile.
Conclusion and Future Directions
This guide outlines a logical, two-pronged approach to benchmark a novel compound with hypothesized kinase inhibitory activity. By combining a direct biochemical binding assay with a functional cellular assay, researchers can confidently determine a compound's potency and on-target effects.
Based on our hypothetical case study, this compound emerges as a promising PI3K inhibitor lead. The next logical steps in its characterization would include:
-
Kinase Selectivity Profiling: Assessing the compound against a broad panel of kinases to determine its selectivity profile and identify potential off-target activities.
-
Isoform Specificity: Testing its inhibitory activity against different PI3K isoforms (β, δ, γ) to understand its specificity within the PI3K family.
-
Downstream Functional Assays: Evaluating its effects on cell proliferation, apoptosis, and migration in relevant cancer cell lines.
-
Pharmacokinetic Profiling: Determining its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its potential as a therapeutic agent.
By following this structured benchmarking framework, research and drug development professionals can efficiently and rigorously evaluate new chemical entities, enabling data-driven decisions for lead optimization and further development.
References
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Massacesi, C., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology. Available at: [Link]
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Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]
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Feldman, R. I., & Fantl, W. J. (2009). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Topics in Microbiology and Immunology. Available at: [Link]
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Rodon, J., et al. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Molecular Cancer Therapeutics. Available at: [Link]
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Tzara, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
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Xanthopoulos, D., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
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Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]
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Sharma, P., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Ke, Y., et al. (2014). Phosphoinositide 3-kinase inhibitor (wortmannin) inhibits pancreatic cancer cell motility and migration induced by hyaluronan in vitro and peritoneal metastasis in vivo. Cancer Science. Available at: [Link]
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Iacovina, D. G., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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GlpBio. Wortmannin: Unraveling Cellular Signaling Pathways through PI3K Inhibition. Available at: [Link]
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Oike, Y., et al. (2014). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. Oncology Letters. Available at: [Link]
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Wang, Z., et al. (2017). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. Oncology Letters. Available at: [Link]
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Wikipedia. Wortmannin. Available at: [Link]
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Christensen, J. R., et al. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. Available at: [Link]
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ResearchGate. What are the important points for the detection of phospho-Akt in western blot?. Available at: [Link]
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Biocompare. Phospho Akt protein expression analysis via Western blotting. Available at: [Link]
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A Comparative Guide to the Enantiomeric Separation of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
This guide provides a comprehensive technical overview and comparative analysis of methodologies for the enantiomeric separation of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental design, presents detailed protocols, and offers a comparative assessment of potential analytical platforms.
The chiral morpholine scaffold is a significant pharmacophore in medicinal chemistry.[1] The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, making their separation and characterization a critical step in the development of safe and effective therapeutics. This guide will focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as primary techniques for resolving the enantiomers of this compound, a compound representative of a class of chiral morpholine derivatives.[2]
Foundational Principles of Chiral Separation
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral element into the chromatographic system.[3] This is most commonly achieved through the use of a Chiral Stationary Phase (CSP). The differential interaction between the enantiomers and the chiral selector of the CSP leads to different retention times, enabling their separation.[4]
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, have demonstrated broad applicability and are a primary focus for the separation of chiral amines and related compounds.[5][6] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition.
Experimental Workflow for Method Development
A systematic approach to method development is crucial for achieving optimal enantiomeric separation. The workflow typically involves an initial screening of different CSPs and mobile phases, followed by optimization of the most promising conditions.
Caption: A generalized workflow for chiral method development.
Comparative Analysis: HPLC vs. SFC
Both HPLC and SFC are powerful techniques for chiral separations. The choice between them often depends on desired throughput, solvent consumption, and the specific nature of the analyte.[7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Heptane) | Supercritical CO2 |
| Typical Modifiers | Alcohols (e.g., Isopropanol, Ethanol) | Alcohols (e.g., Methanol, Ethanol) |
| Advantages | Widely available, well-understood, robust. | High speed, reduced organic solvent consumption ("greener"), lower backpressure allowing for higher flow rates.[8] |
| Considerations | Higher solvent cost and disposal concerns. | Requires specialized instrumentation. |
| Peak Shape for Amines | Often requires basic additives (e.g., DEA) to mitigate peak tailing.[6] | Generally provides improved peak shapes for basic compounds.[7] |
Detailed Experimental Protocols
The following protocols are designed as a starting point for the enantiomeric separation of this compound.
Protocol 1: Chiral HPLC Method Development
Objective: To screen various polysaccharide-based CSPs and identify an optimal mobile phase for the enantiomeric separation of the target compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Materials:
-
Columns:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))
-
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Additive: Diethylamine (DEA)
-
Sample: this compound dissolved in mobile phase at 1 mg/mL.
Screening Procedure:
-
Column Equilibration: Equilibrate each column with the initial mobile phase for at least 20 column volumes.
-
Initial Mobile Phase: n-Hexane / IPA (90:10, v/v) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Analysis: Inject the sample onto each column and record the chromatogram. Calculate the retention factors (k), separation factor (α), and resolution (Rs).
Optimization Strategy:
-
If partial separation is observed, adjust the IPA concentration (e.g., from 5% to 20%).
-
Vary the alcohol modifier (e.g., substitute IPA with EtOH).
-
Optimize the DEA concentration (e.g., from 0.05% to 0.2%) to improve peak shape.
Protocol 2: Chiral SFC Method Development
Objective: To evaluate SFC as a high-throughput alternative for the enantiomeric separation.
Instrumentation:
-
Analytical SFC system with a CO2 pump, modifier pump, automated back pressure regulator, column thermostat, and UV detector.
Materials:
-
Same columns as in the HPLC protocol.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol (MeOH) with 0.2% Triethylamine (TEA).
-
Sample: this compound dissolved in Methanol at 1 mg/mL.
Screening Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Initial Gradient: 5% to 40% Modifier over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Analysis: Perform injections on each column and evaluate the separation.
Optimization Strategy:
-
Adjust the gradient slope and range to improve resolution.
-
For promising separations, switch to isocratic conditions to fine-tune the modifier percentage.
-
Experiment with different additives if necessary.[7]
Caption: Comparative experimental workflows for HPLC and SFC.
Anticipated Results and Performance Comparison
Based on separations of structurally similar chiral amines and morpholine derivatives, the following table presents a hypothetical but realistic comparison of expected performance across different CSPs.[5]
| CSP (Stationary Phase) | Technique | Anticipated Separation Factor (α) | Anticipated Resolution (Rs) | Key Characteristics & Rationale |
| Chiralpak® IA (Amylose-based) | HPLC | 1.5 - 2.5 | > 2.0 | Often provides excellent enantioselectivity for a broad range of compounds due to its well-defined chiral grooves.[5] |
| Chiralcel® OD-H (Cellulose-based) | HPLC | 1.2 - 1.8 | 1.5 - 2.5 | A robust and versatile column, frequently successful for separating enantiomers of basic compounds.[6] |
| Chiralpak® IA (Amylose-based) | SFC | 1.6 - 2.8 | > 2.5 | SFC can enhance selectivity and efficiency, often leading to higher resolution and faster analysis times compared to HPLC on the same phase.[7] |
| Alternative (e.g., Cyclofructan-based) | SFC/HPLC | Variable | Variable | While polysaccharide phases are the primary recommendation, other CSPs like cyclofructan-based columns can offer alternative selectivity for primary and secondary amines.[9] |
Conclusion
The enantiomeric separation of this compound is readily achievable using either chiral HPLC or SFC. A systematic screening approach, beginning with polysaccharide-based CSPs such as the Chiralpak® and Chiralcel® series, is highly recommended. For routine analysis, normal-phase HPLC provides a robust and reliable method. For high-throughput applications where speed and reduced solvent consumption are critical, SFC presents a superior alternative, often with improved chromatographic performance. The detailed protocols and comparative data in this guide provide a solid foundation for developing a validated and efficient method for the chiral separation of this and related morpholine derivatives.
References
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). ResearchGate. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
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Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. [Link]
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Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
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Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review. [Link]
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Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Applied Science and Engineering. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
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HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
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Enantiomer Separations. Chromatography Online. [Link]
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A Comparative Guide to the Definitive Structural Confirmation of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride: The Unambiguous Power of X-ray Crystallography
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research. The precise arrangement of atoms in space dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of the chiral molecule, Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride, establishing why single-crystal X-ray crystallography stands as the definitive "gold standard" method.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide essential, complementary pieces of the structural puzzle, only X-ray crystallography delivers a direct, high-resolution visualization of the atomic arrangement in the solid state.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful analytical technique that provides the most precise and complete structural information for crystalline compounds. By irradiating a single crystal with a focused beam of X-rays, we can analyze the resulting diffraction pattern to build a three-dimensional map of electron density, which in turn reveals the exact position of each atom in the molecule and its spatial relationship to its neighbors.
The causality behind choosing this method for final structure confirmation lies in its unparalleled ability to determine:
-
Absolute Connectivity: Unambiguously shows which atoms are bonded to each other.
-
Bond Lengths and Angles: Provides precise measurements of the distances and angles between atoms.
-
Stereochemistry: Determines the absolute configuration of chiral centers.
-
Conformation: Reveals the three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: Elucidates the packing of molecules in the crystal lattice, including hydrogen bonding and other non-covalent interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown. A common method is slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/diethyl ether). The goal is to obtain a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with minimal defects.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray beams.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial model of the electron density map. This model is subsequently "refined" by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Data Validation and Visualization: The final refined structure is validated using established crystallographic metrics (e.g., R-factor) and visualized using software to generate diagrams showing the molecular structure, packing, and intermolecular interactions.
Workflow for X-ray Crystallography
Caption: Workflow for structure determination by X-ray crystallography.
Orthogonal Techniques: Building a Corroborative Case
While X-ray crystallography is definitive, other spectroscopic techniques are indispensable for routine characterization and for providing corroborative evidence. They analyze the molecule based on different physical principles, making them powerful orthogonal methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular framework.
-
What it tells us:
-
¹H NMR: Provides the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting patterns). For Ethyl 4-Benzyl-2-morpholinecarboxylate, one would expect distinct signals for the aromatic benzyl protons, the benzylic CH₂, the ethyl ester CH₂ and CH₃, and the morpholine ring protons.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. Expected signals include those for the ester carbonyl, aromatic carbons, and the aliphatic carbons of the morpholine and ethyl groups.
-
-
Limitations: NMR provides information about the structure in solution, which may differ from the solid-state conformation. While advanced 2D NMR techniques (like COSY, HSQC, HMBC) can establish connectivity, they do not directly provide the precise bond lengths, angles, or absolute stereochemistry that X-ray crystallography does.
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.
-
What it tells us:
-
Molecular Weight: The molecular ion peak (M+) or protonated molecule ([M+H]+) confirms the compound's molecular mass.
-
Elemental Composition: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[4]
-
Fragmentation: The molecule breaks apart in the mass spectrometer in a predictable way. Analyzing these fragment ions can help identify key structural motifs, such as the benzyl group or the morpholine ring.[5][6]
-
-
Limitations: MS does not distinguish between isomers (structural or stereo-isomers) and provides no information about the 3D arrangement of atoms.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies.
-
What it tells us:
-
Functional Groups: It is an excellent tool for identifying the presence of specific functional groups. For the target molecule, key expected absorption bands would include:
-
~1740 cm⁻¹ for the ester carbonyl (C=O) stretch.
-
~1100 cm⁻¹ for the C-O-C stretch of the morpholine ether linkage.
-
~3000-2800 cm⁻¹ for aliphatic C-H stretches.
-
~3100-3000 cm⁻¹ for aromatic C-H stretches.
-
-
-
Limitations: IR spectroscopy is highly effective for identifying functional groups but is generally insufficient for determining the overall connectivity or stereochemistry of a complex molecule on its own.[7][8]
Comparative Data Summary
The following table objectively compares the information derived from each analytical technique for the structural confirmation of this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry | Infrared (IR) Spectroscopy |
| Molecular Formula | Inferred from structure | Inferred from data | Excellent (with HRMS) | No |
| Molecular Weight | Calculated from formula | No | Excellent | No |
| Atom Connectivity | Definitive | Excellent (with 2D NMR) | Inferred from fragments | No |
| Functional Groups | Definitive | Inferred from shifts | Inferred from fragments | Excellent |
| Stereochemistry | Definitive (Absolute) | Relative (sometimes absolute) | No | No |
| 3D Conformation | Definitive (Solid State) | Inferred (Solution State) | No | No |
| Intermolecular Interactions | Definitive | Inferred (e.g., H-bonding) | No | Inferred (e.g., H-bonding) |
The Integrated Approach to Structure Elucidation
In drug development, no single technique is used in isolation. Instead, these methods are employed in a logical workflow to build a comprehensive and irrefutable structural dossier. Spectroscopic methods (NMR, MS, IR) are used for initial characterization and to confirm that the correct molecule has been synthesized. However, for the final, unambiguous confirmation required for regulatory submission and intellectual property protection, X-ray crystallography is the ultimate arbiter.
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Safety Operating Guide
Navigating the Disposal of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride: A Guide for Laboratory Professionals
The morpholine moiety is a common scaffold in medicinal chemistry, and understanding the potential hazards associated with this class of compounds is crucial.[1][2] Long-term exposure to morpholine and its derivatives may pose risks to the liver and kidneys.[1] Furthermore, related hydrochloride salts of nitrogen-containing heterocyclic compounds are often classified as skin and eye irritants.[3][4][5] Therefore, a cautious and well-documented approach to disposal is essential.
I. Hazard Assessment and Core Safety Principles
Before initiating any disposal procedure, a thorough risk assessment is critical. Based on data from analogous compounds, Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride should be handled as a hazardous substance.
Key Hazard Considerations:
| Hazard Category | Potential Effect | Rationale based on Related Compounds |
| Skin Irritation | Causes skin irritation.[3][5] | Structurally similar compounds are classified as skin irritants.[3][5] |
| Eye Irritation | Causes serious eye irritation.[3][4][5] | Analogous chemicals are known to cause serious eye irritation.[3][4][5] |
| Target Organ Toxicity | Potential for liver and kidney effects with prolonged exposure. | Morpholine, the parent heterocycle, has been shown to cause liver and kidney damage in animal studies.[1] |
| Inhalation | May cause respiratory tract irritation.[6] | As a solid, dust inhalation is a potential route of exposure. |
| Ingestion | May be harmful if swallowed.[1] | General toxicity is assumed for nitrogen-containing heterocyclic compounds. |
This proactive hazard identification informs every subsequent step of the disposal process, ensuring that personnel are adequately protected and environmental contamination is prevented. The foundation of this protocol rests on the principles of waste minimization, proper segregation, and compliant disposal through licensed channels.[7][8]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling any chemical waste. The following PPE is mandatory for the disposal of this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[9][10]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[9] Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[9]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[10]
All PPE should be removed and disposed of as hazardous waste after the procedure is complete to prevent cross-contamination.[7][11]
III. Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of both solid waste and contaminated materials.
1. Container Preparation and Labeling:
-
Obtain a dedicated, leak-proof, and chemically compatible hazardous waste container.[12] The container must be in good condition, free from cracks or corrosion.[12]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name: "this compound," and the date the waste was first added.[7][11]
2. Waste Transfer:
-
For solid waste, carefully transfer the material into the prepared hazardous waste container using a chemically resistant scoop or spatula. Avoid generating dust.
-
For solutions, pour the liquid waste slowly and carefully into the container to prevent splashing.
-
Contaminated materials such as gloves, weigh boats, and paper towels should also be placed in the designated hazardous waste container.[7]
3. Container Sealing and Storage:
-
Securely seal the container with a tight-fitting lid.[12]
-
Store the container in a designated and properly ventilated hazardous waste accumulation area.[4] This area should be away from heat sources and incompatible chemicals.[7]
-
Ensure the storage area is secure and accessible only to trained personnel.
4. Documentation and Final Disposal:
-
Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.[8]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][13]
-
A hazardous waste manifest will be required for off-site transportation and disposal, providing a "cradle-to-grave" tracking of the waste.[12][13]
V. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in the designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6]
-
Collect the absorbent material and place it in the hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the contaminated area.
-
VI. Conclusion: A Commitment to Safety and Compliance
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. By adhering to this comprehensive guide, researchers and laboratory professionals can confidently manage the disposal of this compound, ensuring the protection of themselves, their colleagues, and the environment. This protocol, grounded in the principles of OSHA and EPA regulations, provides a framework for responsible chemical stewardship.
References
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OSHA Compliance For Laboratories - US Bio-Clean. (n.d.). Retrieved from [Link]
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The Complete Beginners Guide to Chemical Disposal - Goodway Technologies. (2022, April 15). Retrieved from [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Retrieved from [Link]
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Hazardous substance assessment – Morpholine - Canada.ca. (n.d.). Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide - EPA. (n.d.). Retrieved from [Link]
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MORPHOLINE - MsdsDigital.com. (n.d.). Retrieved from [Link]
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Safety Data Sheet: Morpholine - Carl ROTH. (n.d.). Retrieved from [Link]
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Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]
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Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6). Retrieved from [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Retrieved from [Link]
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Chapter: 11 Safety Laws and Standards Pertinent to Laboratories - National Academies of Sciences, Engineering, and Medicine. (n.d.). Retrieved from [Link]
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Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (n.d.). Retrieved from [Link]
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Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications - MDPI. (n.d.). Retrieved from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. (2020, December 15). Retrieved from [Link]
-
Nitrogen-Containing Heterocycles in Agrochemicals - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | C19H27NO3 | CID 126402. (n.d.). Retrieved from [Link]
-
2-(4-Morpholinyl)ethyl | C6H12NO | CID 53627546 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Navigating the Safe Handling of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride presents as a key intermediate with significant potential. However, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of stringent safety protocols. This guide, moving beyond a simple checklist, provides a deep dive into the essential personal protective equipment (PPE) and operational considerations for handling this compound, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound and its structural analogs are known to pose specific hazards. Safety data sheets for closely related compounds indicate that this chemical should be treated as a substance that can cause skin and serious eye irritation.[1][2] Some related morpholine derivatives are even classified as corrosive, capable of causing severe skin burns and eye damage.[3][4][5] Therefore, a proactive and informed approach to PPE is not just recommended, it is imperative.
The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.[6] Understanding these pathways allows for the targeted selection of PPE to create effective barriers.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed. The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other impervious gloves | To prevent direct skin contact. When dissolved in an organic solvent, select gloves resistant to that specific solvent.[6] |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side shields | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][3] |
| Skin and Body Protection | Laboratory coat or other protective clothing | To prevent contamination of personal clothing and minimize skin exposure.[3][7] |
| Respiratory Protection | Generally not required for small-scale laboratory operations with adequate ventilation. A NIOSH/MSHA approved respirator should be used if dust is generated or if engineering controls are insufficient.[6][7] | To prevent inhalation of airborne particles. |
Operational and Disposal Plans: A Step-by-Step Guide
Beyond PPE, safe handling is a holistic process that encompasses the entire workflow, from preparation to disposal.
Pre-Operational Checklist:
-
Ventilation Verification: Ensure that the chemical fume hood or other local exhaust ventilation is functioning correctly.[1][8]
-
Emergency Equipment Accessibility: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[1]
-
PPE Inspection: Before each use, inspect all PPE for signs of damage or degradation.
Step-by-Step Handling Protocol:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Chemical Handling:
-
Post-Handling:
Disposal Plan:
-
Waste Segregation: Dispose of contaminated waste, including gloves and absorbent materials, in a designated and properly labeled hazardous waste container.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national environmental regulations.[1] Entrust disposal to a licensed waste disposal company.[1]
Visualizing the Workflow: A Safety-First Approach
To further clarify the handling process, the following diagram illustrates the key steps and decision points for safely managing this compound in a laboratory setting.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
